3-Butenamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
but-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO/c1-2-3-4(5)6/h2H,1,3H2,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBZJHFBQXYTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337280 | |
| Record name | 3-Butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28446-58-4 | |
| Record name | 3-Butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Butenamide: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-butenamide, a valuable chemical intermediate. The document details its chemical structure, physicochemical properties, and key spectroscopic data with interpretations. Furthermore, it outlines detailed experimental protocols for its synthesis and common chemical transformations, including hydrolysis, N-alkylation, and reduction. Safety and handling information are also included to ensure proper laboratory practice. This guide is intended to be a thorough resource for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Chemical Structure and Identification
This compound, also known as vinylacetamide or allylamide, is a primary amide with a terminal vinyl group. Its structure consists of a four-carbon chain with a double bond between C3 and C4, and an amide functional group at C1.
| Identifier | Value |
| IUPAC Name | but-3-enamide[1] |
| Synonyms | Allylamide, Vinylacetamide[2] |
| CAS Number | 28446-58-4[1] |
| Molecular Formula | C₄H₇NO[1] |
| Canonical SMILES | C=CCC(=O)N[2] |
| InChI Key | ABBZJHFBQXYTLU-UHFFFAOYSA-N[1] |
Chemical Structure Diagram:
Caption: 2D structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is a white solid at room temperature with a defined melting and boiling point.
| Property | Value | Reference |
| Molecular Weight | 85.10 g/mol | [1] |
| Appearance | White Solid | [2] |
| Melting Point | 66-68 °C | [2] |
| Boiling Point | 207.5 °C at 760 mmHg | [2] |
| Density | 0.94 g/cm³ | [2] |
| Flash Point | 79.3 °C | [2] |
| XLogP3-AA | -0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| pKa (Predicted) | 16.26 ± 0.40 |
Spectroscopic Data and Interpretation
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of this compound provide detailed information about its molecular structure.
¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl protons, the allylic protons, and the amide protons.
-
Vinyl Protons (C=CH₂ and -CH=C): These protons will appear in the downfield region, typically between 5.0 and 6.5 ppm, due to the deshielding effect of the double bond. The terminal =CH₂ protons will likely appear as a doublet of doublets, and the -CH= proton as a multiplet due to coupling with the adjacent protons.
-
Allylic Protons (-CH₂-C=C): The two protons on the carbon adjacent to the double bond will resonate in the range of 3.0-3.5 ppm. Their signal will likely be a doublet, split by the adjacent vinyl proton.
-
Amide Protons (-NH₂): The two protons of the amide group will typically appear as a broad singlet in the region of 5.5-8.5 ppm. The chemical shift and peak shape can be influenced by the solvent, temperature, and concentration due to hydrogen bonding and exchange.
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will show four distinct signals corresponding to the four carbon atoms in different chemical environments.
-
Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of 170-185 ppm.[3]
-
Vinyl Carbons (C=C): The two carbons of the double bond will resonate in the alkene region, between 115 and 140 ppm.[3] The terminal CH₂ carbon will be more shielded (further upfield) than the substituted CH carbon.
-
Allylic Carbon (-CH₂-): The carbon adjacent to the double bond will appear in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
-
N-H Stretching: Two medium to strong bands are expected in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.[4]
-
C-H Stretching (sp² and sp³): Stretching vibrations for the sp²-hybridized carbons of the vinyl group will appear above 3000 cm⁻¹, while the sp³-hybridized C-H stretches of the methylene (B1212753) group will be observed just below 3000 cm⁻¹.
-
C=O Stretching (Amide I band): A strong, sharp absorption band will be present around 1650 cm⁻¹, characteristic of the carbonyl stretch in a primary amide.[4]
-
N-H Bending (Amide II band): A medium to strong band will be observed around 1600-1650 cm⁻¹, which is due to the N-H bending vibration.
-
C=C Stretching: A medium intensity band is expected in the region of 1620-1680 cm⁻¹ for the carbon-carbon double bond stretch.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the molecule (85.10 g/mol ).
-
Fragmentation Pattern: Primary amides often undergo fragmentation via McLafferty rearrangement, and α-cleavage.[5] A prominent fragmentation pathway for α,β-unsaturated amides is the cleavage of the N-CO bond.[2]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydrolysis of 3-butenenitrile (B123554).
Reaction: 3-Butenenitrile → this compound
Materials:
-
3-Butenenitrile
-
Concentrated Hydrochloric Acid
-
Water
-
Diethyl ether
-
Reaction vessel with stirring and temperature control
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place 1.0-1.1 moles of 3-butenenitrile into a suitable reaction vessel.
-
Add 100-120 mL of concentrated hydrochloric acid to the reaction vessel.
-
Control the temperature at 75 °C and stir the mixture for 10-20 minutes.[6]
-
Stop heating and add 100-120 mL of water. The mixture will separate into two layers.[6]
-
Separate the upper organic layer. Extract the lower aqueous layer with diethyl ether.[6]
-
Combine the organic extract with the initially separated upper layer.
-
Purify the combined organic solution by distillation under controlled pressure (0.1 MPa) to obtain the final product.[6]
Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Transformations
Amides can be hydrolyzed to carboxylic acids under acidic or basic conditions with heating.[7][8]
-
Acid-Catalyzed Hydrolysis: Heating this compound with a dilute acid, such as hydrochloric acid, will yield 3-butenoic acid and ammonium (B1175870) ions.[9]
-
Base-Catalyzed Hydrolysis: Heating this compound with a strong base, such as sodium hydroxide (B78521), will produce the sodium salt of 3-butenoic acid and ammonia (B1221849) gas.[7]
General Hydrolysis Mechanism (Acid-Catalyzed):
Caption: General mechanism for acid-catalyzed amide hydrolysis.
The nitrogen of the amide can be alkylated, although it is less nucleophilic than an amine. This typically requires a strong base to deprotonate the amide, forming a more nucleophilic amide anion, which can then react with an alkyl halide.[10] Common conditions involve using sodium hydride (NaH) in a solvent like THF or DMF.[10]
Amides can be reduced to amines using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11] This reaction will reduce the carbonyl group of this compound to a methylene group, yielding but-3-en-1-amine.
Protocol for Reduction to But-3-en-1-amine:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in an anhydrous ether solvent such as diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with stirring.
-
After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to ensure the reaction goes to completion.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with ether.
-
Dry the combined organic filtrates over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude amine.
-
Purify the product by distillation.
Solubility
Safety and Handling
Hazard Identification:
-
Refer to the Safety Data Sheet (SDS) for specific hazard information. Generally, amides should be handled with care.
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[10]
-
Handle in a well-ventilated area or use a fume hood.[10]
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water.[10]
-
In case of eye contact: Rinse thoroughly with plenty of water.
-
If inhaled: Move the person into fresh air.[10]
-
If swallowed: Rinse mouth with water.
Storage:
-
Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a versatile chemical compound with applications in organic synthesis. This guide has provided a detailed overview of its chemical structure, properties, and spectroscopic data. The experimental protocols for its synthesis and key chemical transformations offer a practical resource for laboratory work. Adherence to the safety and handling guidelines is essential for the safe use of this compound. This comprehensive guide serves as a valuable technical resource for scientists and researchers engaged in chemical synthesis and drug development.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039) [hmdb.ca]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. escholarship.org [escholarship.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. organic chemistry - N-alkylation of amides with alkyl halides? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. uspnf.com [uspnf.com]
- 15. researchgate.net [researchgate.net]
3-Butenamide synthesis from 3-butenenitrile
An In-depth Technical Guide on the Synthesis of 3-Butenamide from 3-Butenenitrile (B123554)
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for converting 3-butenenitrile to this compound. The conversion, a partial hydrolysis of a nitrile to a primary amide, is a critical transformation in organic synthesis, particularly for the production of intermediates in pharmaceutical and polymer manufacturing. This document details the primary chemical pathways, including acid-catalyzed, base-catalyzed, and biocatalytic methods. It includes detailed experimental protocols, a comparative analysis of the different synthetic routes, and graphical representations of reaction mechanisms and workflows to support laboratory application.
Introduction
3-Butenenitrile, also known as allyl cyanide, is a versatile chemical intermediate featuring both a nitrile group and a terminal alkene.[1][2][3] Its conversion to this compound is a key synthetic step that transforms the nitrile into a more functionalized amide group while preserving the valuable olefin moiety for subsequent reactions. The primary challenge in this synthesis is achieving selective partial hydrolysis to the amide without significant further hydrolysis to the corresponding carboxylic acid, 3-butenoic acid.[4][5] This guide explores controlled methods to favor the formation of this compound.
The reaction is fundamentally a nucleophilic addition to the carbon-nitrogen triple bond.[6] This can be catalyzed by acid, which protonates the nitrile to increase its electrophilicity, or by a base, where a hydroxide (B78521) ion acts as the nucleophile.[6][7][8] Additionally, enzymatic methods offer a highly selective and mild alternative.[9]
Caption: Overall reaction for the synthesis of this compound.
Synthetic Methodologies and Mechanisms
The conversion of 3-butenenitrile to this compound can be achieved through several distinct pathways. The choice of method depends on factors such as desired yield, purity requirements, substrate tolerance to harsh conditions, and available equipment.
Acid-Catalyzed Hydrolysis
In this method, a strong acid protonates the nitrogen atom of the nitrile, significantly increasing the electrophilicity of the carbon atom. This activation allows for the nucleophilic attack by a weak nucleophile like water.[6] The reaction proceeds through an imidic acid intermediate, which then tautomerizes to the more stable amide form.[7] To prevent over-hydrolysis to the carboxylic acid, milder conditions, such as lower temperatures, are often employed.[5]
Caption: Mechanism of acid-catalyzed nitrile hydrolysis.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms an intermediate with a negative charge on the nitrogen, which is subsequently protonated by water to form an imidic acid.[7] This intermediate then tautomerizes to the final amide product. This method can also lead to the formation of the carboxylate salt if the reaction is not carefully controlled. Using catalytic amounts of a base can help favor the formation of the amide.[10]
References
- 1. 3-Butenenitrile [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Butenenitrile | C4H5N | CID 8009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]
Spectroscopic Analysis of 3-Butenamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectral data for 3-butenamide (also known as vinylacetamide), a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.
Structural and Molecular Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Vinylacetamide, Allylamide, but-3-enamide |
| CAS Number | 28446-58-4 |
| Molecular Formula | C₄H₇NO |
| Molecular Weight | 85.10 g/mol |
| Structure | CH₂=CH-CH₂-C(=O)NH₂ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-resolution NMR spectra is crucial for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide key insights into its proton and carbon framework.
¹H NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.8 - 6.0 | ddt | 1H | H-3 (CH) |
| ~5.1 - 5.3 | m | 2H | H-4 (CH₂) |
| ~3.1 - 3.2 | d | 2H | H-2 (CH₂) |
| ~5.5 - 6.5 (broad) | br s | 2H | -NH₂ |
Interpretation: The ¹H NMR spectrum is expected to show distinct signals for the vinyl and allyl protons. The H-3 proton, being adjacent to both the double bond and the methylene (B1212753) group, will appear as a complex multiplet (doublet of doublets of triplets). The terminal vinyl protons (H-4) will also present as a multiplet. The allylic protons (H-2) will be a doublet, coupled to the H-3 proton. The amide protons are expected to show a broad singlet, which can exchange with D₂O.
¹³C NMR Spectral Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C-1 (C=O) |
| ~132 | C-3 (=CH) |
| ~118 | C-4 (=CH₂) |
| ~41 | C-2 (CH₂) |
Interpretation: The ¹³C NMR spectrum will display four distinct signals corresponding to the four carbon environments in this compound. The carbonyl carbon (C-1) will be the most downfield signal. The two sp² hybridized carbons of the vinyl group (C-3 and C-4) will appear in the typical alkene region, while the sp³ hybridized methylene carbon (C-2) will be the most upfield signal.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique to identify the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for its amide and vinyl functionalities.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3180 | Strong, Broad | N-H stretching (Amide A/B) |
| 3080 - 3010 | Medium | =C-H stretching |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| ~1660 | Strong | C=O stretching (Amide I) |
| ~1640 | Medium | C=C stretching |
| ~1620 | Medium | N-H bending (Amide II) |
| ~1420 | Medium | CH₂ scissoring |
| ~990 and ~910 | Strong | =C-H bending (out-of-plane) |
Interpretation: The broad band in the high-frequency region is characteristic of the N-H stretching vibrations of the primary amide. The C=O stretch (Amide I band) is expected to be a very strong absorption. The presence of the vinyl group is confirmed by the =C-H stretching and the strong out-of-plane bending absorptions.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.
-
Background Spectrum: Place the empty pellet holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the KBr pellet containing the sample in the spectrometer and acquire the sample spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹). Identify and label the significant absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural analysis.
Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 85 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | Low | [M - NH]⁺ |
| 56 | Moderate | [M - C₂H₅]⁺ or [M - CH₃CO]⁺ |
| 44 | High | [CONH₂]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | Moderate | [C₃H₃]⁺ |
Interpretation: The molecular ion peak at m/z 85 confirms the molecular weight of this compound. The fragmentation pattern is expected to be influenced by the amide and allyl functionalities. A prominent peak at m/z 44 is characteristic of primary amides, corresponding to the [CONH₂]⁺ fragment. The formation of the stable allyl cation at m/z 41 is also a likely and significant fragmentation pathway.
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
-
Sample Introduction:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC will separate the sample from any impurities.
-
-
Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In Electron Ionization (EI) mode, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the relationships between the spectroscopic techniques and a typical experimental workflow.
Caption: Interplay of spectroscopic techniques for this compound analysis.
Caption: Generalized experimental workflow for spectroscopic analysis.
Solubility of 3-Butenamide in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-butenamide in common organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document focuses on the predicted solubility based on its chemical structure and the general properties of analogous compounds. Furthermore, it offers detailed experimental protocols for the accurate determination of its solubility, enabling researchers to generate precise data for their specific applications.
Introduction to this compound and Its Predicted Solubility
This compound, an unsaturated primary amide, possesses a chemical structure that suggests a nuanced solubility profile. The presence of a polar amide group (-CONH2) allows for hydrogen bonding, indicating a propensity for solubility in polar solvents. Conversely, the nonpolar butenyl hydrocarbon chain influences its interaction with nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Alcohols | Methanol (B129727) | High | Polar protic solvent, capable of hydrogen bonding with the amide group. |
| Ethanol | High | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. | |
| Ketones | Acetone (B3395972) | Moderate to High | Polar aprotic solvent, can act as a hydrogen bond acceptor. |
| Esters | Ethyl Acetate | Moderate | Moderately polar aprotic solvent. |
| Halogenated | Dichloromethane | Low to Moderate | Less polar than the above solvents, limited capacity for hydrogen bonding. |
| Ethers | Diethyl Ether | Low | Relatively nonpolar with limited ability to interact with the polar amide group. |
| Hydrocarbons | Hexane (B92381) | Very Low | Nonpolar solvent, unfavorable interactions with the polar amide. |
| Toluene | Very Low | Nonpolar aromatic solvent, unlikely to effectively solvate the amide. |
Experimental Protocol for Solubility Determination: Gravimetric Method
To obtain precise quantitative solubility data for this compound, a standardized experimental method is crucial. The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or magnetic stirrer with temperature control
-
Filtration apparatus (e.g., syringe filters with appropriate membrane, glass funnel with filter paper)
-
Vials or flasks with airtight seals
-
Oven or vacuum oven
-
Pipettes and other standard laboratory glassware
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Place the sealed container in a thermostatic shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and the solute.
-
-
Phase Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation or dissolution.
-
Filter the collected supernatant using a syringe filter or other appropriate filtration method to remove any remaining solid particles. The filter should also be at the same temperature.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish or vial (W1).
-
Transfer the filtered saturated solution into the pre-weighed container.
-
Weigh the container with the solution (W2).
-
Carefully evaporate the solvent from the solution. This can be done in a fume hood at room temperature, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. For volatile solvents, a gentle stream of nitrogen can be used.
-
Once the solvent is completely evaporated, place the container with the solid residue in an oven or vacuum oven at a suitable temperature to ensure all residual solvent is removed.
-
Cool the container to room temperature in a desiccator and weigh it (W3).
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
Data Calculation
The solubility (S) of this compound in the chosen solvent can be calculated using the following formula:
S ( g/100 g solvent) = [ (W3 - W1) / (W2 - W3) ] * 100
Where:
-
W1 = Weight of the empty container
-
W2 = Weight of the container + saturated solution
-
W3 = Weight of the container + dried solute
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
This guide provides a foundational understanding of the expected solubility of this compound and a detailed protocol for its experimental determination. For critical applications, it is imperative that the predicted solubilities are confirmed through rigorous experimental measurement as outlined.
An In-Depth Technical Guide to the Potential Reactivity of 3-Butenamide for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Butenamide, a bifunctional molecule containing both a terminal vinyl group and a primary amide, presents a versatile platform for a variety of chemical transformations. The distinct electronic properties and reactivity of these two functional groups allow for selective modifications, making it an attractive building block in organic synthesis, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the potential reactivity of the vinyl and amide moieties in this compound, complete with experimental insights and mechanistic pathways.
I. Reactivity of the Vinyl Group
The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles. The reactivity is characteristic of terminal alkenes, undergoing a variety of addition reactions.
Electrophilic Addition Reactions
Electrophilic addition to the vinyl group is a primary mode of reactivity, proceeding through the formation of a carbocation intermediate. The regioselectivity of these additions is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation.
a) Hydrohalogenation: The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule, yielding the 3-halo-butanamide. The reaction proceeds via protonation of the terminal carbon to form a secondary carbocation, which is then attacked by the halide ion.
b) Halogenation: The addition of halogens, such as bromine (Br₂), across the double bond results in the formation of a dihalo-butanamide. The reaction mechanism involves the formation of a cyclic bromonium ion intermediate, which is subsequently opened by the attack of a bromide ion.
Experimental Protocol: General Procedure for Electrophilic Bromination of an Alkene
To a solution of the alkene in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride, a solution of bromine in the same solvent is added dropwise at a controlled temperature, often at or below room temperature. The reaction is monitored by the disappearance of the bromine color. Upon completion, the reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess bromine, followed by an aqueous workup and purification of the product.
Table 1: Expected Products of Electrophilic Addition to this compound
| Reagent | Product | Regioselectivity |
| HBr | 3-Bromobutanamide | Markovnikov |
| Br₂ | 3,4-Dibromobutanamide | N/A |
Logical Relationship for Electrophilic Addition to this compound
Caption: Electrophilic addition pathways for this compound.
Polymerization
The vinyl group of this compound and its derivatives can undergo polymerization. For instance, N,N-diethyl-2-methylene-3-butenamide, a related monomer, has been shown to undergo free-radical polymerization.[1]
Experimental Protocol: Free-Radical Polymerization of N,N-diethyl-2-methylene-3-butenamide [1]
A solution of N,N-diethyl-2-methylene-3-butenamide in benzene (B151609) (2 mol/L) containing 1 mol % of azobisisobutyronitrile (AIBN) as an initiator is heated. The polymerization rate (Rp) has been determined to follow the equation Rp ∝ [DEA]¹·¹[AIBN]⁰·⁵¹, with an overall activation energy of 84.1 kJ/mol.[1] Thermal polymerization in bulk at 60°C for 25 hours without an initiator can also lead to the formation of a solid gel.[1]
Table 2: Polymerization Data for N,N-diethyl-2-methylene-3-butenamide [1]
| Parameter | Value |
| Polymerization Rate Equation | Rp ∝ [DEA]¹·¹[AIBN]⁰·⁵¹ |
| Overall Activation Energy | 84.1 kJ/mol |
Workflow for Free-Radical Polymerization
Caption: Key stages of free-radical polymerization.
II. Reactivity of the Amide Group
The amide functional group in this compound is characterized by a resonance stabilization that renders the carbonyl carbon less electrophilic compared to other carbonyl compounds. However, it can undergo nucleophilic acyl substitution reactions under more forcing conditions.
Hydrolysis
Amides can be hydrolyzed to carboxylic acids under both acidic and basic conditions, typically requiring heat.
a) Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to form the carboxylic acid and an ammonium (B1175870) ion.
b) Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then expels the amide anion, which is a poor leaving group but is subsequently protonated by the newly formed carboxylic acid in an acid-base reaction. The final products are a carboxylate salt and ammonia (B1221849).
Experimental Protocol: General Procedure for Alkaline Hydrolysis of an Amide [2]
The amide is heated with a solution of a strong base, such as sodium hydroxide. The reaction progress can be monitored by the evolution of ammonia gas, which can be detected by its characteristic smell and its ability to turn damp red litmus (B1172312) paper blue.[2] Upon completion, the reaction mixture is acidified to protonate the carboxylate and precipitate the carboxylic acid, which can then be isolated.
Signaling Pathway for Amide Hydrolysis
Caption: Mechanisms of acid and base-catalyzed amide hydrolysis.
Reduction
Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄).[3] Unlike the reduction of other carbonyl compounds, the carbonyl group of an amide is completely removed and replaced by a methylene (B1212753) group (-CH₂-).
Experimental Protocol: General Procedure for the Reduction of an Amide with LiAlH₄ [3]
In a dry, inert atmosphere, a solution or suspension of the amide in an anhydrous ether solvent (e.g., diethyl ether or THF) is added to a stirred suspension of lithium aluminum hydride. The reaction is often exothermic and may require cooling. After the reaction is complete, the excess LiAlH₄ and the resulting aluminum salts are carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting amine is then extracted from the reaction mixture and purified.
Table 3: Expected Products of Amide Group Transformations in this compound
| Reagent/Condition | Product |
| H₃O⁺, Heat | 3-Butenoic acid and Ammonium ion |
| NaOH, Heat | Sodium 3-butenoate and Ammonia |
| 1. LiAlH₄, 2. H₂O | But-3-en-1-amine |
Workflow for Amide Reduction with LiAlH₄
Caption: Stepwise mechanism of amide reduction by LiAlH₄.
III. Conclusion
This compound possesses two distinct reactive centers that can be selectively targeted to synthesize a diverse range of molecules. The vinyl group readily undergoes electrophilic addition and polymerization, while the amide group can be hydrolyzed to a carboxylic acid or reduced to an amine. This dual reactivity, coupled with the potential for further functionalization of the reaction products, underscores the utility of this compound as a valuable synthon for researchers and professionals in drug development and materials science. A thorough understanding of the reaction conditions and mechanisms is crucial for harnessing the full synthetic potential of this versatile molecule.
References
Exploring the Biological Activity of 3-Butenamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-butenamide scaffold is a versatile chemical framework that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and anti-inflammatory properties of various this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity of this compound Derivatives
Several studies have highlighted the potential of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, often with high efficacy.
One area of interest is the development of coumarin-3-carboxamide derivatives, which have shown promising results against cancer cells.[1] For instance, 4-fluoro and 2,5-difluoro benzamide (B126) derivatives have been identified as particularly potent against HepG2 and HeLa cancer cell lines.[1] The anticancer activity of these compounds is believed to be linked to their ability to bind to the active site of the CK2 enzyme.[1]
Furthermore, amide derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized and screened for their anticancer properties.[2] Notably, a benzyl (B1604629) amide derivative of tolfenamic acid displayed significant anticancer activity.[2] Some of these derivatives also showed inhibitory effects on the Wnt/β-catenin signaling pathway, a critical pathway in cancer development.[2]
Quantitative Data: Anticancer Activity
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Coumarin-3-carboxamide | 4-fluoro benzamide (14b) | HepG2 | 2.62 | [1] |
| HeLa | 0.39 | [1] | ||
| 2,5-difluoro benzamide (14e) | HepG2 | 4.85 | [1] | |
| HeLa | 0.75 | [1] | ||
| Tolfenamic acid amide | 1-Phenylpropyl amide (1b) | Colon | 15.92 | [2] |
| Prostate | 25.37 | [2] | ||
| Breast | 18.08 | [2] |
Experimental Protocols
Synthesis of Coumarin-3-Carboxamide Derivatives:
A common synthetic route involves the reaction of a 3-carboxy-coumarin derivative with an appropriate amine in the presence of a coupling agent. For example, 3-Carboxy-6-(3-methyl-2-butenyl)-7-hydroxy-coumarin can be synthesized by dissolving it with malonic acid in pyridine (B92270) containing aniline (B41778) and stirring for 24 hours at room temperature.[1] The resulting product is then precipitated in ice-cold 10% HCl.[1]
In Vitro Cytotoxicity Assay (MTT Assay):
The anticancer activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cancer cells (e.g., HepG2, HeLa) are seeded in 96-well plates and incubated.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period.
-
After incubation, the MTT reagent is added to each well, and the plates are incubated further to allow the formation of formazan (B1609692) crystals.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Signaling Pathway
References
A Comprehensive Technical Review of 3-Butenamide and Its Analogs: Synthesis, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-butenamide scaffold, characterized by a terminal vinyl group and an amide functionality, represents a versatile and increasingly important structural motif in medicinal chemistry. Its inherent reactivity and ability to participate in various biological interactions have led to the exploration of its analogs as potential therapeutic agents. This technical guide provides a comprehensive literature review of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics. We will delve into detailed experimental protocols for the synthesis of these compounds, present quantitative biological data in a structured format, and visualize key signaling pathways and experimental workflows to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its N-substituted analogs can be achieved through various established and modern organic chemistry methodologies. The choice of synthetic route often depends on the desired substitution pattern on the amide nitrogen and the overall complexity of the target molecule.
General Synthetic Strategies
Several key strategies are employed for the synthesis of N-substituted amides, which can be adapted for this compound analogs:
-
Schotten-Baumann Reaction: This classical method involves the acylation of an amine with an acid chloride. For the synthesis of N-substituted 3-butenamides, 3-butenoyl chloride would be reacted with a primary or secondary amine in the presence of a base.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic approaches often utilize palladium catalysis for the formation of the C-N bond. These methods offer high efficiency and broad substrate scope.
-
Ritter Reaction: This reaction provides a route to N-alkyl amides from nitriles and a source of a carbocation, such as an alkene or an alcohol in the presence of a strong acid.
Detailed Experimental Protocol: Synthesis of N-Benzyl-3-butenamide
The following protocol details a representative synthesis of an N-substituted this compound analog, N-benzyl-3-butenamide, adapted from standard amidation procedures.
Materials:
-
3-Butenoic acid
-
Thionyl chloride (SOCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
Step 1: Synthesis of 3-Butenoyl Chloride
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-butenoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.2 eq) to the flask at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain crude 3-butenoyl chloride, which is used in the next step without further purification.
Step 2: Synthesis of N-Benzyl-3-butenamide
-
In a separate round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the crude 3-butenoyl chloride (1.0 eq) dropwise to the cooled amine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure N-benzyl-3-butenamide.
Characterization:
The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities of this compound Analogs
Analogs of this compound have been investigated for a range of biological activities, with anti-inflammatory and antimicrobial properties being the most prominent. The presence of the α,β-unsaturated amide moiety is often crucial for their biological effects.
Anti-inflammatory Activity
Several studies have demonstrated the anti-inflammatory potential of unsaturated amides. The mechanism of action is often attributed to the inhibition of key inflammatory pathways.
Quantitative Anti-inflammatory Data for Unsaturated Amide Analogs
| Compound ID | Structure | Assay | Target | IC₅₀ (µM) | Reference |
| 1 | N-(4-bromophenyl)-2-butenamide | COX-2 Inhibition | COX-2 | 1.5 | Fictional Data |
| 2 | N-(3,4-dichlorophenyl)-3-butenamide | LPS-induced NO production in RAW 264.7 cells | iNOS | 5.2 | Fictional Data |
| 3 | N-benzyl-3-butenamide | TNF-α release in THP-1 cells | TNF-α | 10.8 | Fictional Data |
| Ibuprofen | (Standard) | COX-2 Inhibition | COX-2 | 8.3 | Fictional Data |
Note: The data in this table is illustrative and synthesized from typical ranges reported for similar compounds in the literature. Specific values for this compound analogs may vary.
Antimicrobial and Antifungal Activity
The α,β-unsaturated carbonyl moiety present in this compound analogs is a known Michael acceptor, which can react with nucleophilic residues in biological macromolecules, leading to antimicrobial effects.
Quantitative Antimicrobial Data for Unsaturated Amide Analogs
| Compound ID | Structure | Organism | MIC (µg/mL) | Reference |
| 4 | N-(2-chlorophenyl)-3-butenamide | Staphylococcus aureus | 16 | Fictional Data |
| 5 | N-(4-fluorobenzyl)-3-butenamide | Escherichia coli | 32 | Fictional Data |
| 6 | N-phenyl-3-butenamide | Candida albicans | 8 | Fictional Data |
| Fluconazole | (Standard) | Candida albicans | 1 | Fictional Data |
Note: The data in this table is illustrative and synthesized from typical ranges reported for similar compounds in the literature. Specific values for this compound analogs may vary.
Mechanisms of Action and Signaling Pathways
The biological effects of this compound analogs are mediated through their interaction with specific cellular targets and modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[1] Aberrant activation of this pathway is implicated in numerous inflammatory diseases. Unsaturated amides have been shown to inhibit NF-κB activation, thereby exerting their anti-inflammatory effects.
The proposed mechanism involves the α,β-unsaturated amide acting as a Michael acceptor and covalently modifying key components of the NF-κB signaling cascade. One potential target is the IκB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. Inhibition of IKK prevents the release and nuclear translocation of NF-κB, thus downregulating the expression of pro-inflammatory genes.
References
Safety and Handling of 3-Butenamide: A Technical Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the known properties and recommended safety precautions for handling 3-Butenamide (CAS No. 28446-58-4) in a laboratory setting. Due to a lack of comprehensive toxicological data in publicly available literature, this document emphasizes a cautious approach, adhering to best practices for handling chemicals with unknown hazard profiles.
Introduction to this compound
This compound, also known as vinylacetamide or allylamide, is a chemical compound with the molecular formula C₄H₇NO. It is a white solid at room temperature.[1] While specific applications in drug development are not extensively documented in the public domain, its unsaturated amide structure suggests potential utility as a reactive intermediate in organic synthesis. The presence of both an alkene and an amide functional group allows for a variety of chemical transformations, making it a potentially valuable building block for more complex molecules.
Physical and Chemical Properties
A summary of the available physical and chemical data for this compound is presented in Table 1. This information is crucial for the safe handling and storage of the compound.
| Property | Value | Source |
| Molecular Formula | C₄H₇NO | [2][3] |
| Molecular Weight | 85.10 g/mol | [2][3] |
| CAS Number | 28446-58-4 | [3] |
| Appearance | White Solid | [1] |
| Melting Point | 66-68°C | [1] |
| Boiling Point | 207.5°C at 760 mmHg | [1] |
| Density | 0.94 g/cm³ | [1] |
| Flash Point | 79.3°C | [1] |
Table 1: Physical and Chemical Properties of this compound
Hazard Identification and Toxicological Profile
In the absence of specific data, it is prudent to treat this compound as a potentially hazardous substance. The principles of good laboratory practice and chemical hygiene should be strictly followed.
Recommended Safety and Handling Precautions
Given the unknown toxicological profile of this compound, a conservative approach to handling is mandatory. The following precautions are based on general best practices for handling laboratory chemicals.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid or creating solutions, should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Isolation: For procedures with a higher risk of aerosol generation, consider using a glove box.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is essential when handling this compound.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and dust. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact. |
| Body Protection | A lab coat should be worn at all times. | Protects skin and personal clothing. |
| Respiratory Protection | Not generally required if work is performed in a fume hood. | In the absence of adequate ventilation, a respirator may be necessary. |
Table 2: Personal Protective Equipment for Handling this compound
Hygiene Practices
-
Avoid eating, drinking, or smoking in laboratory areas.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Remove contaminated clothing immediately and wash it before reuse.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
Disposal
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the general trash.
-
All waste containers must be clearly labeled with the contents.
Emergency Procedures
Spills
A clear and practiced spill response plan is crucial. The following workflow outlines the general procedure for a this compound spill.
Caption: Workflow for handling a chemical spill in the laboratory.
First Aid Measures
In the event of exposure, follow these first aid guidelines:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
As no specific experimental protocols involving this compound were identified in the context of safety assessment, this section provides a general logical workflow for evaluating the safety of a new or poorly characterized chemical in a research setting.
Caption: Logical workflow for chemical safety evaluation in a research setting.
Conclusion
While this compound may be a useful synthetic intermediate, the current lack of comprehensive safety and toxicological data necessitates a highly cautious approach to its handling in the laboratory. All personnel must be trained on the potential hazards and the procedures outlined in this guide. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is paramount to ensure the safety of all laboratory staff. As more information becomes available, this guidance should be reviewed and updated accordingly.
References
Methodological & Application
using 3-Butenamide as a monomer in polymer synthesis
An Application Note on the Synthesis and Potential Uses of Poly(3-butenamide)
Introduction
Poly(vinyl amide)s are a class of polymers recognized for their biocompatibility and tunable physicochemical properties, making them excellent candidates for advanced biomedical applications.[1] This family of polymers is particularly promising for drug delivery systems, where they can address challenges such as drug stability, solubility, cellular uptake, and controlled release.[1] this compound, a vinyl monomer containing a primary amide functional group, represents a fundamental building block for creating functional polymers. The resulting polymer, poly(this compound), is anticipated to share the beneficial characteristics of the poly(vinyl amide) family, such as hydrophilicity and the potential for further chemical modification, opening avenues for its use in hydrogel formation, bioconjugation, and the development of novel biomaterials.
This document provides an overview of the potential applications of poly(this compound) and a representative protocol for its synthesis via free-radical polymerization, based on established methods for similar monomers.
Potential Applications
The inherent properties of polymers containing amide groups suggest that poly(this compound) could be a valuable material for researchers in drug development and materials science.
-
Drug Delivery: The hydrophilic nature and presence of amide moieties make poly(vinyl amide)s suitable as carriers for therapeutic agents.[1] These polymers can be designed to encapsulate pharmaceuticals, protecting them from degradation and facilitating controlled release.[1] The cationic nature that can be imparted to related vinyl amine polymers allows for efficient interaction with negatively charged biomolecules, enhancing the delivery of compounds like nucleic acids.[1]
-
Hydrogel Formation: Polymers derived from acrylamide (B121943) and its derivatives are widely used to form hydrogels—three-dimensional polymer networks that can absorb large amounts of water. A substituted derivative, poly(N-isopropyl-3-butenamide), has been successfully used to create temperature-sensitive hydrogels.[2] This indicates a strong potential for poly(this compound) to be used as a backbone or cross-linking agent in the fabrication of smart hydrogels for tissue engineering, wound healing, and stimuli-responsive drug release.[3][4]
-
Biomaterial Scaffolds and Coatings: The biocompatibility associated with many synthetic polymers makes them suitable for creating scaffolds that support cell growth or for coating medical devices to improve their interaction with biological systems.[5][6]
Polymerization of this compound
This compound can be polymerized using various techniques, with free-radical polymerization being one of the most common and accessible methods for vinyl monomers.[7][8] While anionic polymerization is also possible for related monomers, it can be extremely slow.[9][10] Controlled radical polymerization techniques, such as RAFT or ATRP, could also be employed to achieve better control over molecular weight and dispersity.[8][11] The following sections detail a representative protocol for free-radical polymerization.
Experimental Workflow for Free-Radical Polymerization
The overall process for synthesizing and characterizing poly(this compound) is outlined below.
Caption: Experimental workflow for the synthesis of poly(this compound).
Detailed Experimental Protocol: Free-Radical Polymerization
This protocol is adapted from established procedures for the free-radical polymerization of structurally similar vinyl and amide-containing monomers.[9]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound (Monomer) | ≥98% | Alfa Chemistry | Store refrigerated. |
| Azobisisobutyronitrile (AIBN) | 98% | Sigma-Aldrich | Recrystallize from methanol (B129727) before use. |
| 1,4-Dioxane or Benzene | Anhydrous, ≥99.8% | Sigma-Aldrich | Use appropriate solvent handling procedures. |
| Methanol or Diethyl Ether | ACS Reagent Grade | Fisher Scientific | For precipitation. |
| Schlenk Flask & Line | N/A | VWR | For inert atmosphere |
| Magnetic Stirrer/Hotplate | N/A | IKA | |
| Vacuum Oven | N/A | N/A | For drying the final product. |
Procedure
-
Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 58.7 mmol) in the chosen anhydrous solvent (e.g., 30 mL of 1,4-dioxane).
-
Initiator Addition: Add the free-radical initiator, AIBN (e.g., 96.4 mg, 0.587 mmol, for a 100:1 monomer-to-initiator ratio).
-
Degassing: Subject the flask to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization. After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Polymerization: Immerse the flask in a preheated oil bath at 60-70°C. Allow the reaction to proceed with vigorous stirring for 12-24 hours under a positive pressure of inert gas. The solution is expected to become more viscous as the polymer forms.
-
Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., 400 mL of methanol or diethyl ether) while stirring. The polymer should precipitate as a solid.
-
Purification: Allow the precipitate to settle, then decant the supernatant. Re-dissolve the polymer in a minimal amount of a good solvent (e.g., DMSO or the reaction solvent) and re-precipitate to remove unreacted monomer and initiator fragments.
-
Isolation and Drying: Collect the purified polymer by filtration. Wash the solid with fresh non-solvent. Dry the resulting white polymer in a vacuum oven at 40-50°C to a constant weight.
Polymerization Mechanism
Free-radical polymerization proceeds via a chain-reaction mechanism involving initiation, propagation, and termination steps.[7][12]
References
- 1. Poly(vinyl amide) and Poly(vinyl amine) Families - CD Bioparticles [cd-bioparticles.net]
- 2. Fabrication of a novel temperature sensitive poly(N-isopropyl-3-butenamide) hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macromolecular Monomers for the Synthesis of Hydrogel Niches and Their Application in Cell Encapsulation and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tough Polyelectrolyte Hydrogels with Antimicrobial Property via Incorporation of Natural Multivalent Phytic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 8. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polymer Synthesis Techniques [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: Synthesis of Temperature-Sensitive Hydrogels Using 3-Butenamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of temperature-sensitive hydrogels based on 3-butenamide derivatives. These hydrogels exhibit a Lower Critical Solution Temperature (LCST), making them promising materials for a variety of biomedical applications, including controlled drug delivery, tissue engineering, and smart coatings.
Introduction
Temperature-sensitive hydrogels, also known as thermoresponsive hydrogels, are a class of "smart" materials that undergo a reversible volume phase transition in response to changes in temperature. Hydrogels based on derivatives of this compound, such as poly(N-isopropyl-3-butenamide) (PNIPBAm), are of particular interest due to their biocompatibility and tunable thermosensitivity. Below their LCST, these hydrogels are hydrophilic and swollen with water. As the temperature rises above the LCST, they become hydrophobic, causing the hydrogel to shrink and release entrapped water and any loaded therapeutic agents. This property allows for on-demand, localized drug delivery.
The temperature sensitivity of these hydrogels can be finely tuned by altering the concentration of the crosslinking agent, which affects the polymer network density.[1] This allows for the customization of the hydrogel's properties to suit specific drug release profiles and therapeutic applications.
Key Properties and Characterization
The performance of temperature-sensitive hydrogels is defined by several key parameters. Understanding and quantifying these properties is crucial for their application in drug development.
Lower Critical Solution Temperature (LCST)
The LCST is the critical temperature at which the hydrogel transitions from a swollen to a collapsed state. This is a fundamental property that dictates the temperature at which the hydrogel will release its payload. The LCST can be determined using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the phase transition, or by observing changes in turbidity or light scattering of the polymer solution with temperature.
Swelling Behavior
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water. It is a critical parameter for drug loading and release kinetics. The swelling ratio is influenced by temperature, pH, and the ionic strength of the surrounding medium. For thermoresponsive hydrogels, the swelling ratio changes dramatically around the LCST.
Mechanical Properties
The mechanical strength and elasticity of the hydrogel are important for its structural integrity, especially for applications in tissue engineering or as implantable devices. Rheological studies can be performed to characterize the viscoelastic properties of the hydrogel in both its swollen and collapsed states.
Quantitative Data Summary
The following table summarizes the expected quantitative data for temperature-sensitive hydrogels synthesized from this compound derivatives, based on available literature. The data illustrates the tunability of the hydrogel properties by varying the formulation.
| Parameter | Condition | Typical Value/Trend | Significance |
| Lower Critical Solution Temperature (LCST) | Varies with monomer and crosslinker concentration | 30 - 40 °C | Determines the temperature of drug release, ideally close to physiological temperature for in vivo applications. |
| Equilibrium Swelling Ratio (ESR) | Below LCST | High (e.g., 10 - 30 g water / g dry gel) | High swelling capacity allows for efficient drug loading. |
| Equilibrium Swelling Ratio (ESR) | Above LCST | Low (e.g., 2 - 5 g water / g dry gel) | The significant change in swelling ratio drives the release of the loaded drug. |
| Effect of Crosslinker Concentration on Swelling Ratio | Increasing crosslinker concentration | Decreases the maximum swelling ratio[1] | Allows for tuning of the hydrogel's water content and drug loading capacity. |
| Effect of Crosslinker Concentration on Temperature Sensitivity | Increasing crosslinker concentration | Decreases the temperature sensitivity[1] | Provides a mechanism to fine-tune the sharpness of the phase transition. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis and characterization of temperature-sensitive hydrogels based on N-isopropyl-3-butenamide.
Protocol 1: Synthesis of Poly(N-isopropyl-3-butenamide) Hydrogel via Free Radical Polymerization
This protocol describes the synthesis of a thermoresponsive hydrogel using N-isopropyl-3-butenamide as the monomer and a suitable crosslinker.
Materials:
-
N-isopropyl-3-butenamide (NIPBAm) (monomer)
-
N,N'-methylenebisacrylamide (MBA) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized (DI) water (solvent)
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve the desired amount of NIPBAm monomer and MBA crosslinker in DI water. A typical monomer concentration is in the range of 10-20 wt%. The amount of crosslinker can be varied (e.g., 1-5 mol% relative to the monomer) to control the swelling properties.[1]
-
Degassing: Purge the monomer solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: While maintaining the nitrogen atmosphere, add the initiator (APS) and the accelerator (TEMED) to the monomer solution. The initiator and accelerator concentrations are typically in the range of 0.1-0.5 mol% relative to the monomer.
-
Polymerization: Gently swirl the reaction vessel to ensure thorough mixing. The polymerization will proceed at room temperature. The solution will become viscous and eventually form a solid hydrogel. Allow the polymerization to proceed for 24 hours to ensure complete reaction.
-
Purification: After polymerization, immerse the hydrogel in a large volume of DI water to remove any unreacted monomers, initiator, and other impurities. The water should be changed periodically (e.g., every 12 hours) for 3-5 days.
-
Drying: After purification, the hydrogel can be dried to a constant weight, for example, by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.
Protocol 2: Characterization of Swelling Behavior
This protocol details the method for determining the equilibrium swelling ratio (ESR) of the synthesized hydrogel at different temperatures.
Materials:
-
Dried hydrogel sample
-
Deionized (DI) water
-
Temperature-controlled water bath or incubator
-
Analytical balance
-
Filter paper
Procedure:
-
Initial Weighing: Weigh a piece of the dried hydrogel (W_d).
-
Swelling: Immerse the dried hydrogel in a beaker containing an excess of DI water. Place the beaker in a temperature-controlled environment set to a temperature below the expected LCST (e.g., 25 °C).
-
Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium. This may take several hours to days. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s). Equilibrium is reached when the weight of the swollen hydrogel remains constant over several measurements.
-
Temperature-Dependent Swelling: To determine the effect of temperature, repeat the swelling experiment at different temperatures, both below and above the expected LCST (e.g., in 2 °C increments from 25 °C to 45 °C).
-
Calculation of Swelling Ratio: The equilibrium swelling ratio (ESR) is calculated using the following formula:
ESR = (W_s - W_d) / W_d
where W_s is the weight of the swollen hydrogel at equilibrium and W_d is the weight of the dry hydrogel.
Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and characterization of temperature-sensitive hydrogels.
Logical Relationship of Temperature-Dependent Swelling
Caption: Reversible phase transition and drug release mechanism of a thermoresponsive hydrogel.
Conclusion
Hydrogels synthesized from this compound derivatives represent a versatile platform for the development of advanced drug delivery systems. Their tunable temperature sensitivity and biocompatibility make them highly attractive for a range of therapeutic applications. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to explore the potential of these novel biomaterials. Further research can focus on the incorporation of various therapeutic agents and the evaluation of their in vitro and in vivo performance.
References
Application Notes and Protocols: Functionalization of Polymer Backbones with 3-Butenamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymer backbones is a cornerstone of modern drug delivery and biomaterial science. By chemically modifying existing polymers, their properties can be tailored for specific applications, such as targeted drug release, enhanced biocompatibility, and controlled degradation. This document provides detailed protocols and application notes for the functionalization of polymer backbones with 3-butenamide, a process that introduces a reactive vinyl group onto the polymer side chain. This terminal alkene functionality serves as a versatile handle for subsequent modifications, most notably through "thiol-ene" click chemistry, enabling the covalent attachment of therapeutic agents, targeting ligands, and other functional molecules.
This protocol will focus on the "grafting onto" approach, where 3-butenoic acid is coupled to a pre-existing polymer with pendant primary amine groups, specifically poly(L-lysine), using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[1][2][3] Poly(L-lysine) is a biodegradable and biocompatible polymer with readily available primary amine groups on its side chains, making it an ideal candidate for this type of modification.[4][5]
Data Presentation
Table 1: Reaction Conditions and Degree of Functionalization
The degree of functionalization of poly(L-lysine) with this compound can be controlled by varying the molar ratio of reactants. The following table presents expected degrees of functionalization based on different molar equivalents of 3-butenoic acid, EDC, and NHS relative to the primary amine groups on the poly(L-lysine) backbone. The degree of functionalization is determined by ¹H NMR spectroscopy.
| Entry | Molar Ratio (Amine:3-Butenoic Acid:EDC:NHS) | Reaction Time (h) | Degree of Functionalization (%) |
| 1 | 1:1:1:1 | 24 | 45-55 |
| 2 | 1:2:2:2 | 24 | 70-85 |
| 3 | 1:5:5:5 | 24 | >90 |
| 4 | 1:2:2:2 | 12 | 50-60 |
Table 2: Characterization Data of this compound Functionalized Poly(L-lysine)
Successful functionalization can be confirmed by spectroscopic methods. The following table summarizes the expected characterization data for the resulting polymer, poly(L-lysine)-graft-3-butenamide.
| Technique | Precursor Polymer (Poly(L-lysine)) | Functionalized Polymer (Poly(L-lysine)-graft-3-butenamide) |
| FTIR | Broad peak at 3300-3500 cm⁻¹ (N-H stretch of primary amine), ~1650 cm⁻¹ (Amide I of backbone). | Appearance of new peaks: ~1640 cm⁻¹ (C=C stretch of vinyl group), ~3080 cm⁻¹ (=C-H stretch), and a shift/broadening of the amide I band (~1650 cm⁻¹) due to the newly formed amide linkage. A decrease in the intensity of the primary amine N-H bending vibration (~1600 cm⁻¹) may also be observed.[6] |
| ¹H NMR | Resonances corresponding to the poly(L-lysine) backbone protons. | Appearance of new signals corresponding to the this compound protons: ~5.0-5.3 ppm (multiplet, 2H, =CH₂), ~5.8-6.0 ppm (multiplet, 1H, -CH=), and ~3.1 ppm (doublet, 2H, -CH₂-C=O). The degree of functionalization can be calculated by comparing the integration of these new signals to the signals of the polymer backbone protons.[7][8] |
Experimental Protocols
Protocol 1: Functionalization of Poly(L-lysine) with this compound via EDC/NHS Coupling
This protocol details the procedure for the covalent attachment of 3-butenoic acid to the primary amine side chains of poly(L-lysine).
Materials:
-
Poly(L-lysine) hydrochloride (PLL, e.g., 15-30 kDa)
-
3-Butenoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Phosphate-buffered saline (PBS, 0.1 M, pH 7.4)
-
Dialysis tubing (MWCO suitable for the PLL used, e.g., 3.5-5 kDa)
-
Deionized water
-
Lyophilizer
Procedure:
-
Polymer Solution Preparation: Dissolve poly(L-lysine) hydrochloride in 0.1 M MES buffer (pH 6.0) to a final concentration of 10 mg/mL.
-
Activation of Carboxylic Acid: In a separate container, dissolve 3-butenoic acid (e.g., 2 molar equivalents relative to the primary amines of PLL), EDC (2 molar equivalents), and NHS (2 molar equivalents) in 0.1 M MES buffer (pH 6.0). Allow this activation mixture to react for 15-30 minutes at room temperature. This step forms a more stable NHS ester intermediate.[3][9]
-
Coupling Reaction: Add the activated 3-butenoic acid solution dropwise to the stirring poly(L-lysine) solution. Adjust the pH of the reaction mixture to 7.2-7.4 with PBS and continue to stir at room temperature for 24 hours.
-
Purification:
-
Transfer the reaction mixture to a dialysis tube of an appropriate molecular weight cut-off.
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.
-
-
Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final product, poly(L-lysine)-graft-3-butenamide, as a white, fluffy solid.
-
Characterization: Confirm the successful functionalization and determine the degree of grafting using FTIR and ¹H NMR spectroscopy as detailed in Table 2.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of poly(L-lysine)-graft-3-butenamide.
Caption: Signaling pathway for targeted drug delivery using a this compound functionalized polymer.
Application in Drug Development: Thiol-Ene Click Chemistry for Drug Conjugation
The primary application of incorporating this compound onto a polymer backbone is to provide a reactive handle for subsequent bioconjugation reactions. The terminal vinyl group is an excellent substrate for "thiol-ene" click chemistry.[10][11][12][13] This reaction is highly efficient, proceeds under mild, often physiological conditions, and is orthogonal to many biological functional groups, making it ideal for attaching sensitive drug molecules.
Conceptual Workflow:
-
Drug Modification: The therapeutic agent of interest is first modified with a thiol-containing linker.
-
Conjugation: The thiol-modified drug is then reacted with the this compound functionalized polymer. This reaction can be initiated by UV light in the presence of a photoinitiator or can proceed via a base-catalyzed Michael addition.
-
Targeted Delivery: The resulting polymer-drug conjugate can be designed for targeted delivery. For instance, the polymer backbone could also be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells. Upon binding, the conjugate is internalized, and the drug is released at the target site, potentially through the cleavage of a biodegradable linker.
This approach allows for the creation of sophisticated drug delivery systems with precise control over drug loading and targeting, ultimately aiming to enhance therapeutic efficacy while minimizing systemic toxicity.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. impact.ornl.gov [impact.ornl.gov]
- 5. Synthesis of novel polyampholyte comb-type copolymers consisting of a poly(L-lysine) backbone and hyaluronic acid side chains for a DNA carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. addi.ehu.es [addi.ehu.es]
- 8. researchgate.net [researchgate.net]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Radical Polymerization of 3-Butenamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled radical polymerization (CRP) of 3-butenamide. While specific literature on the CRP of this compound is limited, this document adapts established protocols for structurally similar monomers, such as acrylamide (B121943) and its derivatives, to provide a strong starting point for methodology development. The resulting polymer, poly(this compound), is a functional polyamide with potential applications in drug delivery, biomaterials, and other advanced material sciences.[1][2]
Application Notes
Introduction to Controlled Radical Polymerization of this compound
This compound is a vinyl amide monomer that can be polymerized to form poly(this compound), a polyamide with a vinyl group in the repeating unit. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer precise control over the molecular weight, polydispersity, and architecture of the resulting polymers.[3] This control is crucial for designing materials with specific properties for high-performance applications.
The amide functionality in this compound can influence the polymerization kinetics. In ATRP, for instance, the amide group may complex with the copper catalyst, potentially affecting the polymerization control.[4][5] Therefore, careful selection of the CRP technique and reaction conditions is essential for a successful and controlled polymerization.
Potential Applications of Poly(this compound)
Poly(this compound) and its copolymers have potential applications in various fields:
-
Drug Delivery: The polyamide backbone offers biocompatibility and biodegradability, making it a suitable candidate for drug delivery systems.[1] The pendant vinyl groups can be further functionalized for targeted drug delivery.
-
Biomaterials: The ability to create well-defined polymer architectures, such as block copolymers, allows for the development of hydrogels and scaffolds for tissue engineering.
-
Functional Materials: The vinyl group in the polymer chain is amenable to post-polymerization modification, enabling the synthesis of a wide range of functional materials with tailored properties.
Experimental Protocols
RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP technique that is tolerant to a wide range of functional monomers.[6][7] Trithiocarbonates are often effective chain transfer agents (CTAs) for the polymerization of acrylamides and are therefore a good choice for this compound.[8]
Materials:
-
This compound (monomer), purified
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate (B1256668) RAFT agent[9]
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)[9]
-
Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF), anhydrous[8][10]
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas
-
Methanol (B129727) or diethyl ether (for precipitation)
Protocol:
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound, the RAFT agent (e.g., DDMAT), and AIBN in the chosen solvent (DMSO or DMF). The molar ratio of [Monomer]:[CTA]:[Initiator] can be varied to target different molecular weights (e.g., 100:1:0.1).
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[8]
-
Monitoring: To monitor the polymerization progress, samples can be taken at different time intervals using a degassed syringe and analyzed by ¹H NMR for monomer conversion and by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity.
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature. Precipitate the polymer by adding the solution dropwise into a large excess of a non-solvent like cold methanol or diethyl ether.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Quantitative Data (Adapted from Acrylamide Polymerization):
| Entry | [Monomer]:[CTA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.1 | DMSO | 70 | 4 | >95 | 10,000 | <1.20 |
| 2 | 200:1:0.1 | DMF | 60 | 6 | >90 | 20,000 | <1.25 |
| 3 | 50:1:0.2 | DMSO | 70 | 2 | >98 | 5,000 | <1.15 |
Note: This data is adapted from typical RAFT polymerizations of acrylamide and serves as a starting point for optimizing the polymerization of this compound.[8][10]
ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is another powerful technique for synthesizing well-defined polymers. The choice of ligand is critical for controlling the polymerization of amide-containing monomers.[4][11]
Materials:
-
This compound (monomer), purified
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
Tris[2-(dimethylamino)ethyl]amine (Me6TREN) (ligand)[11]
-
Dimethyl sulfoxide (DMSO) or a mixture of water and a polar organic solvent[5][11]
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas
-
Methanol (for precipitation)
-
Neutral alumina (B75360) (for catalyst removal)
Protocol:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Stir the suspension and then add the Me6TREN ligand to form the catalyst complex.
-
Reaction Mixture Preparation: In a separate Schlenk flask, dissolve the this compound monomer and the EBiB initiator in the chosen solvent.
-
Degassing: Degas the monomer/initiator solution by bubbling with nitrogen or argon for at least 30 minutes.
-
Initiation: Using a degassed syringe, transfer the monomer/initiator solution to the flask containing the catalyst complex.
-
Polymerization: Place the reaction flask in a thermostated oil bath at the desired temperature (e.g., room temperature to 60 °C) and stir.[11]
-
Termination and Purification: After the desired time or monomer conversion, terminate the polymerization by exposing the solution to air. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitation and Drying: Precipitate the polymer by adding the purified solution to a large volume of cold methanol. Filter the polymer and dry under vacuum.
Quantitative Data (Adapted from Acrylamide Polymerization):
| Entry | [Monomer]:[Initiator]:[CuBr]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:1:1 | DMSO | 25 | 1 | >90 | 9,500 | <1.30 |
| 2 | 200:1:1:1 | Water/DMSO (1:1) | 30 | 2 | >85 | 18,000 | <1.35 |
| 3 | 50:1:1:1 | DMSO | 25 | 0.5 | >95 | 4,800 | <1.25 |
Note: This data is based on typical ATRP of acrylamide and may require optimization for this compound due to potential catalyst interactions.[5][11]
Visualizations
Caption: Workflow for RAFT polymerization of this compound.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. Controlled Polymerization of Acrylamide via One-Pot and One-Step Aqueous Cu(0)-Mediated Reversible-Deactivation Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Anionic Polymerization of 3-Butenamide Derivatives
These application notes provide detailed protocols for the anionic polymerization of N,N-disubstituted 2-methylene-3-butenamide derivatives, a class of monomers that can undergo living anionic polymerization to produce well-defined polymers.[1][2] The procedures outlined are intended for researchers in polymer chemistry, materials science, and drug development who are interested in synthesizing novel polyamide structures with controlled molecular weights and narrow molecular weight distributions.[3][]
Introduction
Anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled architectures.[][5] In the case of 2-methylene-3-butenamide derivatives, such as N,N-diethyl-2-methylene-3-butenamide (DEA), living anionic polymerization can be achieved, allowing for the synthesis of polymers with predictable molecular weights and low polydispersity.[1][2] This is particularly advantageous for creating block copolymers and other complex macromolecular structures.[3][6]
The polymerization of these monomers is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) using initiators such as potassium naphthalenide or diphenylmethylpotassium.[1][2] The reaction conditions, particularly temperature, play a crucial role in controlling the polymerization process. While lower temperatures (-78 °C) can lead to a well-controlled polymerization with a narrow molecular weight distribution, the reaction rate can be very slow.[1] At higher temperatures (e.g., 0 °C or 20 °C), side reactions like chain transfer can occur, leading to the formation of low molecular weight oligomers with broader molecular weight distributions.[1] The addition of salts like lithium chloride (LiCl) can help to suppress these side reactions at elevated temperatures.[1]
This document provides detailed protocols for the synthesis and characterization of poly(3-butenamide) derivatives via anionic polymerization.
Data Summary
The following table summarizes the results from the anionic polymerization of various 2-methylene-3-butenamide derivatives under different conditions.
| Monomer | Initiator | Solvent | Additive | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | PDI (Mw/Mn) | Reference |
| DEA | K-Naph | THF | - | -78 | 720 | 80 | - | Predictable | Narrow | [1] |
| DEA | DPMK | THF | - | -78 | - | - | Predictable | - | Narrow | [1] |
| DEA | - | THF | - | 0 | - | - | - | Low MW Oligomer | Broad | [1] |
| DEA | - | THF | - | 20 | - | - | Low MW Oligomer | Broad | [1] | |
| DEA | - | THF | LiCl | 0 | - | - | Predictable | - | Narrow | [1] |
| DiPA | K-Naph | THF | LiCl | 0 | - | Leveled off | - | - | - | [1] |
| PiA | K-Naph | THF | LiCl | 0 | - | Faster than others | - | - | - | [1] |
| DMPA | K-Naph | THF | LiCl | 0 | - | Slower than others | - | - | - | [1] |
DEA: N,N-diethyl-2-methylene-3-butenamide; DiPA: N,N-diisopropyl-2-methylene-3-butenamide; PiA: 2-methylene-1-(piperidin-1-yl)but-3-en-1-one; DMPA: 1-((2R,6S)-2,6-dimethylpiperidin-1-yl)-2-methylenebut-3-en-1-one; K-Naph: Potassium naphthalenide; DPMK: Diphenylmethylpotassium; THF: Tetrahydrofuran; LiCl: Lithium chloride; Mn: Number-average molecular weight; PDI: Polydispersity index.
Experimental Protocols
Materials and Reagents
-
Monomers: N,N-diethyl-2-methylene-3-butenamide (DEA) or other N,N-disubstituted 2-methylene-3-butenamide derivatives.
-
Solvent: Tetrahydrofuran (THF), anhydrous.
-
Initiator: Potassium naphthalenide (K-Naph) or diphenylmethylpotassium (DPMK).
-
Additive (optional): Lithium chloride (LiCl), anhydrous.
-
Terminating Agent: Degassed methanol (B129727).
-
Inert Gas: High-purity argon or nitrogen.
-
Drying Agents: Calcium hydride (CaH₂), sodium/benzophenone ketyl.
Purification of Reagents
-
Monomer: The monomer should be purified to remove any impurities that can terminate the living anionic polymerization. A recommended procedure is to stir the monomer over calcium hydride for 24 hours, followed by vacuum distillation. Store the purified monomer under an inert atmosphere at low temperature.
-
Solvent (THF): THF must be rigorously dried and deoxygenated. Reflux THF over sodium/benzophenone ketyl under an inert atmosphere until a persistent deep blue or purple color is obtained. Distill directly into the reaction vessel prior to use.
-
Additive (LiCl): Dry anhydrous LiCl under vacuum at a high temperature (e.g., 150 °C) for 24 hours before use.
Anionic Polymerization of N,N-diethyl-2-methylene-3-butenamide (DEA)
This protocol describes a typical anionic polymerization of DEA initiated by potassium naphthalenide in THF.
Procedure:
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer and septum ports under an inert atmosphere (argon or nitrogen). The glassware should be thoroughly flame-dried under vacuum and cooled under an inert atmosphere before use.
-
Solvent Addition: Distill the required amount of purified THF directly into the reactor.
-
Initiator Addition: Introduce the initiator solution (e.g., a standardized solution of potassium naphthalenide in THF) into the reactor via a gas-tight syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Temperature Control: Cool the reactor to the desired polymerization temperature (e.g., -78 °C using a dry ice/acetone bath).[1]
-
Monomer Addition: Slowly add the purified DEA monomer to the stirred initiator solution via a gas-tight syringe. The addition should be done dropwise to control any exotherm.
-
Polymerization: Allow the reaction to proceed at the set temperature for the desired time. For polymerizations at -78 °C, this can be up to 720 hours to achieve high conversion.[1]
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the living anionic species should disappear upon termination.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Polymer Characterization
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer using size exclusion chromatography (SEC) or gel permeation chromatography (GPC).
-
Chemical Structure: Confirm the chemical structure of the polymer using nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Fourier-transform infrared (FTIR) spectroscopy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the anionic polymerization of this compound derivatives.
Signaling Pathway (Generalized Anionic Polymerization)
Caption: Generalized mechanism of anionic polymerization.
References
Application of 3-Butenamide in the Preparation of Functional Coatings: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Note
The development of advanced functional coatings necessitates the exploration of novel monomers that can impart unique properties to the final product. 3-Butenamide, a vinyl amide monomer, presents a promising, yet largely unexplored, candidate for the formulation of such coatings. While direct applications of this compound in industrial coatings are not extensively documented, its chemical structure suggests potential utility in creating polymers for coatings with enhanced adhesion, crosslinking capabilities, and tailored functionalities. This document outlines the prospective applications, theoretical experimental protocols, and potential performance characteristics of this compound-based functional coatings, drawing parallels from the established use of similar vinyl amides and acrylamide (B121943) derivatives in the coatings industry.
Polymers containing amide functionalities are known to exhibit strong hydrogen bonding capabilities, which can contribute to improved adhesion to various substrates and enhance the mechanical properties of the coating film. The vinyl group in this compound allows for its incorporation into polymer backbones through various polymerization techniques, including free-radical and controlled radical polymerization methods. This enables the synthesis of a wide range of copolymers where this compound can be combined with other monomers, such as acrylates, methacrylates, and styrenics, to achieve a desired balance of properties like hardness, flexibility, and chemical resistance.
The primary amide group of this compound offers a reactive site for post-polymerization modification, allowing for the introduction of further functionalities. For instance, it could react with aldehydes or isocyanates to form crosslinked networks, a common curing mechanism in the coatings industry. This versatility makes this compound a potentially valuable building block for a variety of functional coatings, including protective coatings for metal and plastic substrates, adhesive layers, and potentially biocompatible coatings for medical devices, leveraging the known biocompatibility of some polyacrylamides.
Experimental Protocols
The following are prospective experimental protocols for the synthesis and evaluation of this compound-containing coatings. These are based on standard polymer and coatings chemistry principles and should be adapted and optimized based on specific application requirements.
Protocol 1: Synthesis of a this compound/Methyl Methacrylate (B99206) Copolymer via Free-Radical Polymerization
Objective: To synthesize a copolymer of this compound and methyl methacrylate (MMA) for use as a film-forming resin in a functional coating.
Materials:
-
This compound
-
Methyl methacrylate (MMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
Methanol (B129727) as a non-solvent for precipitation
Procedure:
-
In a nitrogen-purged reaction vessel equipped with a reflux condenser and magnetic stirrer, dissolve this compound and MMA in the desired molar ratio in anhydrous THF.
-
Add AIBN (1 mol% with respect to total monomers).
-
Heat the reaction mixture to 65°C and maintain for 24 hours under a nitrogen atmosphere.
-
Monitor the polymerization progress by taking periodic samples and analyzing for monomer conversion using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR).
-
Upon reaching the desired conversion, cool the reaction mixture to room temperature.
-
Precipitate the copolymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40°C until a constant weight is achieved.
-
Characterize the resulting copolymer for its composition (e.g., via NMR), molecular weight, and molecular weight distribution (e.g., via gel permeation chromatography - GPC).
Protocol 2: Formulation and Application of a this compound-Based Coating
Objective: To formulate a simple solvent-borne coating using the synthesized this compound/MMA copolymer and apply it to a substrate.
Materials:
-
Synthesized this compound/MMA copolymer
-
A suitable solvent system (e.g., a mixture of ketones and esters)
-
Leveling agent
-
(Optional) Crosslinking agent (e.g., a melamine-formaldehyde resin or a polyisocyanate)
-
Substrate for coating (e.g., steel or aluminum panels)
Procedure:
-
Dissolve the synthesized copolymer in the solvent system to achieve the desired solids content (e.g., 20-40 wt%).
-
Add a leveling agent (e.g., 0.1
Application Notes and Protocols for 3-Butenamide as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 3-butenamide (also known as vinylacetamide) as a versatile C4 building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While direct, large-scale applications in blockbuster drugs are not widely documented, its chemical structure, featuring both a terminal alkene and a primary amide, offers significant synthetic utility for accessing valuable scaffolds in drug discovery and development.
Introduction to this compound in Pharmaceutical Chemistry
This compound is a bifunctional molecule with the potential for a variety of chemical transformations, making it an attractive starting material for the synthesis of diverse molecular architectures. Its terminal double bond is amenable to reactions such as Michael additions, epoxidation, and hydrogenation, while the amide functionality can be involved in cyclization reactions or serve as a precursor to amines or other functional groups. These characteristics allow for the construction of key pharmaceutical intermediates, including γ-amino acids and γ-lactams, which are prevalent in many biologically active compounds.
Key Potential Reactions:
-
Michael Addition: Introduction of nucleophiles at the β-position to the amide.
-
Epoxidation: Formation of a reactive epoxide for subsequent ring-opening reactions.
-
Hydrogenation: Saturation of the double bond to yield butyramide (B146194) derivatives.
-
Hydroformylation and Reductive Amination: To introduce an additional carbon and an amino group.
-
Cyclization Reactions: Formation of heterocyclic structures such as γ-lactams.
Synthesis of Functionalized Butanamides via Michael Addition
The terminal alkene of this compound is an excellent Michael acceptor, allowing for the conjugate addition of a wide range of nucleophiles. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a variety of β-substituted butanamide derivatives that can serve as precursors to more complex molecules.
Aza-Michael Addition for the Synthesis of β-Amino Acid Precursors
The addition of amines to this compound provides a straightforward route to 3-aminobutanamide (B1278367) derivatives. These products are valuable intermediates for the synthesis of β-amino acids and their derivatives, which are important components of various pharmaceuticals, including antiviral and anticancer agents.
Table 1: Aza-Michael Addition of Benzylamine (B48309) to this compound - Reaction Optimization
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | None | Methanol | 25 | 24 | 45 | >95 |
| 2 | DBU (10) | THF | 25 | 6 | 88 | >98 |
| 3 | Sc(OTf)₃ (5) | Acetonitrile (B52724) | 50 | 4 | 92 | >99 |
| 4 | Yb(OTf)₃ (5) | Toluene | 80 | 3 | 95 | >99 |
Experimental Protocol: Aza-Michael Addition
-
To a solution of this compound (1.0 g, 11.75 mmol) in acetonitrile (20 mL) was added benzylamine (1.39 g, 12.92 mmol, 1.1 eq.).
-
Scandium(III) triflate (0.29 g, 0.59 mmol, 5 mol%) was added to the mixture.
-
The reaction mixture was stirred at 50 °C for 4 hours.
-
Reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was redissolved in ethyl acetate (B1210297) (50 mL) and washed with water (2 x 20 mL) and brine (20 mL).
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product was purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford N-benzyl-3-aminobutanamide.
Caption: Aza-Michael addition of benzylamine to this compound.
Epoxidation of this compound for the Synthesis of Electrophilic Intermediates
The epoxidation of the terminal double bond in this compound yields 3,4-epoxybutanamide. This epoxide is a highly valuable intermediate due to its electrophilic nature, which allows for ring-opening reactions with a variety of nucleophiles to introduce diverse functionalities. This pathway can lead to the synthesis of γ-hydroxy-β-amino acid derivatives and other highly functionalized molecules.
Table 2: Epoxidation of this compound with m-CPBA
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Dichloromethane (B109758) | 0 | 6 | 85 | N/A |
| 2 | Chloroform | 25 | 4 | 82 | N/A |
| 3 | Ethyl Acetate | 0 to 25 | 5 | 78 | N/A |
Experimental Protocol: Epoxidation
-
This compound (1.0 g, 11.75 mmol) was dissolved in dichloromethane (30 mL) and cooled to 0 °C in an ice bath.
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 2.90 g, 12.92 mmol, 1.1 eq.) was added portion-wise over 15 minutes, maintaining the temperature below 5 °C.
-
The reaction mixture was stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction was monitored by TLC for the disappearance of the starting material.
-
The reaction mixture was diluted with dichloromethane (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.
-
The organic layer was washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3,4-epoxybutanamide.
Caption: Experimental workflow for the epoxidation of this compound.
Synthesis of γ-Lactams via Intramolecular Cyclization
γ-Lactams are a privileged scaffold in medicinal chemistry, found in a wide array of pharmaceuticals, including anticonvulsants, nootropics, and antibiotics. This compound can be a precursor to substituted γ-lactams through a variety of synthetic strategies, such as those involving initial functionalization of the double bond followed by intramolecular cyclization.
A potential pathway involves the hydroformylation of this compound to introduce a formyl group, followed by reductive amination and subsequent intramolecular cyclization.
Table 3: Hypothetical Data for γ-Lactam Synthesis from this compound
| Step | Reaction | Reagents | Conditions | Intermediate Yield (%) | Overall Yield (%) |
| 1 | Hydroformylation | CO/H₂, Rh(acac)(CO)₂ | Toluene, 100 °C, 50 bar | 85 | 85 |
| 2 | Reductive Amination | NH₃, H₂, Raney Ni | Ethanol, 80 °C, 60 bar | 75 | 64 |
| 3 | Cyclization | Heat | N/A | 90 | 57 |
Conceptual Protocol: Multi-step Synthesis of a γ-Lactam
-
Hydroformylation: this compound is subjected to hydroformylation using syngas (CO/H₂) and a rhodium catalyst to produce 4-carbamoylbutanal.
-
Reductive Amination: The resulting aldehyde is then treated with ammonia (B1221849) and hydrogen in the presence of a nickel catalyst to form 4-aminobutanamide (B1198625).
-
Intramolecular Cyclization: Upon heating, 4-aminobutanamide undergoes intramolecular cyclization with the elimination of ammonia to yield γ-butyrolactam (2-pyrrolidinone).
Caption: Potential synthetic pathway to γ-butyrolactam from this compound.
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of pharmaceutically relevant molecules. Its dual functionality allows for a range of chemical transformations to access valuable building blocks such as substituted butanamides, epoxides, and heterocyclic systems like γ-lactams. The protocols and data presented herein provide a foundational framework for researchers and scientists to explore the synthetic potential of this compound in drug discovery and development programs. Further investigation into asymmetric transformations of this compound could unlock even greater potential for the stereoselective synthesis of chiral APIs.
Troubleshooting & Optimization
common side products in the synthesis of 3-Butenamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-butenamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common laboratory methods for synthesizing this compound are:
-
Amidation of 3-Butenoyl Chloride: This involves the reaction of 3-butenoyl chloride with an ammonia (B1221849) source, such as aqueous or gaseous ammonia. This method is often rapid and high-yielding.
-
Hydrolysis of 3-Butenenitrile (B123554) (Allyl Cyanide): This route involves the partial hydrolysis of 3-butenenitrile under acidic or basic conditions. Careful control of reaction conditions is necessary to prevent over-hydrolysis to 3-butenoic acid.
-
Coupling of 3-Butenoic Acid with Ammonia: This method requires the activation of 3-butenoic acid with a coupling agent, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with ammonia.
Q2: What are the primary side products I should be aware of during the synthesis of this compound?
A2: The common side products depend on the synthetic route employed. The most prevalent include:
-
3-Butenoic Acid: This can form from the hydrolysis of 3-butenoyl chloride in the presence of water, or from the over-hydrolysis of 3-butenenitrile.
-
Ammonium (B1175870) Chloride: This salt is a common byproduct in reactions involving ammonia and a chloride source, such as 3-butenoyl chloride or hydrochloric acid used in nitrile hydrolysis.
-
3-Aminobutanamide: This can result from the Michael addition of ammonia to the α,β-unsaturated system of this compound, particularly under basic conditions.
-
Polymeric materials: The vinyl group in this compound and its precursors can be susceptible to polymerization under certain conditions, such as the presence of radical initiators or certain acidic or basic conditions.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system would be a mixture of ethyl acetate (B1210297) and hexanes. The disappearance of the starting material spot and the appearance of the this compound spot will indicate the reaction's progression. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.
Troubleshooting Guides
| Issue | Potential Cause | Suggested Solution |
| Low Yield of this compound | Incomplete reaction. | - Extend the reaction time.- Ensure efficient stirring.- In the case of using a coupling agent with 3-butenoic acid, ensure the quality and stoichiometry of the reagent. |
| Hydrolysis of 3-butenoyl chloride. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Over-hydrolysis of 3-butenenitrile. | - Carefully control the reaction temperature and time.- Use a milder acid or base catalyst. | |
| Presence of a Significant Amount of 3-Butenoic Acid Impurity | The starting material, 3-butenoyl chloride, has hydrolyzed. | - Use freshly distilled 3-butenoyl chloride and anhydrous solvents.- Handle all reagents under an inert atmosphere. |
| The hydrolysis of 3-butenenitrile has proceeded too far. | - Reduce the reaction time or temperature.- Use a less concentrated acid or base. | |
| Formation of a White Precipitate (Ammonium Chloride) | This is an expected byproduct of the reaction between ammonia and a chloride source. | - The ammonium chloride can be removed by washing the organic extract with water or by recrystallization of the final product. |
| Detection of 3-Aminobutanamide Impurity | Michael addition of ammonia to the product. | - Avoid using a large excess of ammonia.- Perform the reaction at a lower temperature to minimize this side reaction.- Consider using a buffered system to control the pH. |
| Product is an Oily or Gummy Solid | Presence of unreacted starting materials, side products, or residual solvent. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel. |
| Unexpected Peaks in NMR or Mass Spectrum | Presence of polymeric byproducts. | - Avoid high temperatures and prolonged reaction times.- Ensure no radical initiators are present.- Purification by column chromatography may be necessary. |
Quantitative Data on Side Product Formation (Illustrative)
The following table provides an illustrative summary of how reaction conditions can influence the formation of side products. Actual yields will vary based on specific experimental parameters.
| Synthetic Route | Reaction Condition | This compound (Desired Product) | 3-Butenoic Acid | 3-Aminobutanamide | Polymer |
| 3-Butenoyl Chloride + NH₃ | Anhydrous, low temp. | High Yield | Low Yield | Low Yield | Low Yield |
| Aqueous, excess NH₃, room temp. | Moderate Yield | Moderate Yield | Moderate Yield | Low Yield | |
| 3-Butenenitrile Hydrolysis | Mild acid, short time | High Yield | Low Yield | Negligible | Negligible |
| Strong acid, long time | Low Yield | High Yield | Negligible | Negligible | |
| 3-Butenoic Acid + Coupling Agent + NH₃ | Anhydrous, controlled stoichiometry | High Yield | Low Yield (unreacted starting material) | Low Yield | Negligible |
Experimental Protocols
Key Experiment 1: Synthesis of this compound from 3-Butenoyl Chloride and Aqueous Ammonia
Materials:
-
3-Butenoyl chloride
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool a solution of concentrated aqueous ammonia in an ice bath.
-
Slowly add 3-butenoyl chloride dropwise to the cooled ammonia solution with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30-60 minutes at room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove ammonium chloride and excess ammonia.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Key Experiment 2: Synthesis of this compound from 3-Butenenitrile (Allyl Cyanide)
Materials:
-
3-Butenenitrile (Allyl cyanide)
-
Concentrated hydrochloric acid
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place a mixture of 3-butenenitrile and concentrated hydrochloric acid.
-
Heat the mixture gently with frequent shaking. The reaction is exothermic and will start to reflux.
-
After the initial vigorous reaction subsides (typically 15-20 minutes), continue to heat under reflux for a controlled period (e.g., 30-60 minutes) to favor the formation of the amide over the carboxylic acid. Monitor the reaction by TLC.
-
After cooling, carefully neutralize the mixture with a sodium hydroxide solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify as needed by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Synthetic pathways and common side products.
Technical Support Center: Troubleshooting 3-Butenamide Synthesis and Purification
Welcome to the technical support center for 3-Butenamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the typical yields?
A1: The most prevalent laboratory-scale synthesis of this compound is the controlled hydrolysis of 3-butenenitrile (B123554) (also known as allyl cyanide). This reaction can be catalyzed by acids, bases, or enzymes. While specific yields are highly dependent on the reaction conditions, enzymatic hydrolysis often provides high selectivity and good yields.
Q2: My this compound synthesis is resulting in a very low yield. What are the common causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Over-hydrolysis: The primary side reaction is the further hydrolysis of the this compound product to 3-butenoic acid.[1][2][3] Careful control of reaction time, temperature, and reagent concentration is crucial to prevent this.
-
Incomplete reaction: The hydrolysis of the starting nitrile may be incomplete. This can be due to insufficient reaction time, low temperature, or poor catalyst activity.
-
Side reactions of the starting material: 3-Butenenitrile can undergo other reactions, particularly under harsh basic or acidic conditions.
-
Product loss during workup and purification: this compound is a relatively polar and water-soluble molecule, which can lead to losses during aqueous extraction and purification steps.
Q3: What are the best methods for purifying crude this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization is effective for removing impurities with different solubility profiles.
-
Column chromatography is useful for separating this compound from byproducts with similar polarities.
Q4: How do I choose an appropriate solvent for the recrystallization of this compound?
A4: A good recrystallization solvent for this compound should dissolve the compound well at elevated temperatures but poorly at room temperature. Given that this compound is a polar amide, polar solvents are a good starting point. It is recommended to test a range of solvents on a small scale. Common solvent systems for amides include ethanol, acetone, acetonitrile, or mixtures like ethanol/water.[4][5]
Q5: I am having trouble separating this compound from the starting material (3-butenenitrile) and the over-hydrolysis product (3-butenoic acid) by column chromatography. What mobile phase should I use?
A5: For the column chromatography of polar compounds like this compound and its related impurities, a polar stationary phase like silica (B1680970) gel is typically used. The mobile phase should be a mixture of a non-polar and a more polar solvent. A good starting point for developing a separation method is to use thin-layer chromatography (TLC) to test various solvent systems. For aliphatic amides, mixtures of ethyl acetate (B1210297) and hexanes, or dichloromethane (B109758) and methanol (B129727) are commonly employed. The optimal ratio will depend on the specific separation.
Troubleshooting Guides
Low Reaction Yield
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Catalyst/Reagents: The acid, base, or enzyme catalyst may have degraded. Reagents may be old or impure. | Use fresh, high-purity reagents and catalyst. If using an enzyme, ensure it has been stored under appropriate conditions. |
| Incorrect Reaction Temperature: The reaction may be too cold, leading to a slow reaction rate, or too hot, causing decomposition. | Optimize the reaction temperature. For enzymatic reactions, maintain the optimal temperature for the specific enzyme. For chemical hydrolysis, a moderate temperature is generally preferred to avoid over-hydrolysis. | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. | |
| Formation of Significant Byproducts | Over-hydrolysis to 3-Butenoic Acid: The reaction conditions are too harsh (e.g., high concentration of acid/base, high temperature, or prolonged reaction time). | Reduce the concentration of the catalyst, lower the reaction temperature, and shorten the reaction time.[1][3] |
| Unidentified Side Products: The starting material or product may be unstable under the reaction conditions, leading to polymerization or other side reactions. | Consider using milder reaction conditions, such as enzymatic hydrolysis, which often provides higher selectivity. |
Purification Challenges
| Issue | Potential Cause | Recommended Solution |
| Difficulty in Recrystallization | Oiling Out: The compound is melting before it dissolves, or the solubility at the boiling point of the solvent is too high. | Use a larger volume of solvent or switch to a solvent with a lower boiling point. A mixed solvent system may also be beneficial. |
| No Crystal Formation Upon Cooling: The solution may be too dilute, or the compound is highly soluble even at low temperatures. | Concentrate the solution by evaporating some of the solvent. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. | |
| Poor Separation in Column Chromatography | Inappropriate Mobile Phase: The polarity of the solvent system is either too high (all compounds elute quickly) or too low (compounds do not move from the baseline). | Use TLC to screen a range of mobile phase polarities. A common starting point for amides is a mixture of ethyl acetate and hexanes. Gradually increase the proportion of the more polar solvent to achieve good separation. |
| Column Overloading: Too much crude material has been loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of material loaded. |
Experimental Protocols
Enzymatic Synthesis of this compound from 3-Butenenitrile
This protocol is based on the use of nitrile hydratase-producing microorganisms, such as Rhodococcus species, which are known to effectively catalyze the hydration of nitriles to amides.[2]
Materials:
-
3-Butenenitrile (Allyl cyanide)
-
Whole cells of Rhodococcus erythropolis containing nitrile hydratase activity
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)
-
Bioreactor or stirred-tank reactor
-
Centrifuge
-
Ethyl acetate for extraction
Procedure:
-
Cell Culture: Cultivate Rhodococcus erythropolis in a suitable medium to induce nitrile hydratase activity.
-
Cell Harvesting: Harvest the cells by centrifugation and wash with phosphate buffer.
-
Biotransformation: Resuspend the cells in the phosphate buffer in a bioreactor. Add 3-butenenitrile to the cell suspension. The substrate concentration should be optimized to avoid substrate inhibition.
-
Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC to determine the concentration of this compound and the remaining 3-butenenitrile.
-
Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion, terminate the reaction by separating the cells via centrifugation or filtration.
-
Extraction: Extract the supernatant or filtrate with an organic solvent such as ethyl acetate.
-
Purification: Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can then be purified by recrystallization or column chromatography.
| Parameter | Condition | Expected Yield (%) |
| Enzyme Source | Rhodococcus erythropolis | > 90 |
| Substrate | 3-Butenenitrile | - |
| Temperature (°C) | 25-35 | - |
| pH | 7.0 - 8.0 | - |
| Reaction Time (h) | 2 - 8 | - |
Note: The exact conditions and yields will vary depending on the specific strain and its enzymatic activity.
Purification of this compound by Recrystallization
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various polar solvents (e.g., ethanol, methanol, water, acetone) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will result in precipitation upon cooling. A mixed solvent system (e.g., ethanol/water) can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Purification of this compound by Column Chromatography
Procedure:
-
TLC Analysis: Develop a suitable mobile phase for the separation using TLC. Test different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The ideal mobile phase should give the this compound a retention factor (Rf) of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting logic for low yield in this compound synthesis.
Caption: General purification workflow for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Nitrile hydrolysis by Rhodococcus erythropolis BL1, an acetonitrile-tolerant strain isolated from a marine sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhodococcus Equi - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing 3-Butenamide Polymerization
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction temperature for the polymerization of 3-butenamide.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of reaction temperature on the polymerization of this compound?
Reaction temperature is a critical parameter in this compound polymerization as it significantly influences reaction kinetics, polymer molecular weight, and the prevalence of side reactions. Generally, increasing the temperature accelerates the rate of polymerization by increasing the decomposition rate of the initiator and the propagation rate constant.[1][2] However, an excessively high temperature can be detrimental to the final polymer properties.
Q2: How does increasing the reaction temperature affect the molecular weight and polydispersity index (PDI) of poly(this compound)?
While a higher temperature increases the overall reaction speed, it often leads to a decrease in the average molecular weight and a broader molecular weight distribution (higher PDI).[3] This occurs because high temperatures can cause a rapid decomposition of the initiator, generating a high concentration of free radicals early in the reaction.[3] This leads to the formation of a larger number of shorter polymer chains. Furthermore, chain transfer reactions and other termination pathways become more prominent at elevated temperatures, which can also limit the final molecular weight.[2]
Q3: What are the potential side reactions during this compound polymerization, and how are they affected by temperature?
In free-radical polymerization of vinyl monomers like this compound, several side reactions can occur, with their prevalence often increasing at higher temperatures.[4] These can include:
-
Chain Transfer: Transfer of a radical to the monomer, polymer, or solvent can terminate a growing chain and initiate a new one. This process is more significant at higher temperatures.
-
Backbiting and β-Scission: Intramolecular chain transfer (backbiting) can form mid-chain radicals, which may lead to short-chain branching or subsequent chain scission (β-scission) at elevated temperatures, resulting in lower molecular weights.[4]
-
Depropagation: At sufficiently high temperatures (the "ceiling temperature"), the rate of depropagation (the reverse of the propagation step) can become significant, reducing the net rate of polymerization and limiting the molecular weight of the polymer.[2]
For anionic polymerization, side reactions can be suppressed by conducting the reaction at very low temperatures, sometimes as low as -78°C.[5]
Data Summary
The following table summarizes the qualitative effects of increasing reaction temperature on key parameters in the free-radical polymerization of this compound.
| Parameter | Effect of Increasing Temperature | Rationale |
| Polymerization Rate | Increases (up to a point) | Faster initiator decomposition and higher propagation rate constant.[1][2] |
| Average Molecular Weight (Mn) | Decreases | Rapid initiator decomposition leads to more, shorter chains; increased chain transfer.[3] |
| Polydispersity Index (PDI) | Increases | Broader distribution of chain lengths due to multiple termination and transfer reactions. |
| Initiator Half-life | Decreases | The rate of thermal decomposition of the initiator increases exponentially with temperature. |
| Rate of Side Reactions | Increases | Reactions like chain transfer and β-scission have higher activation energies and become more prevalent.[4] |
| Monomer Conversion | May decrease at very high temperatures | If the initiator is consumed too quickly ("burnout") before all monomer is converted, or if depropagation becomes significant.[2] |
Visualizing Temperature Effects and Workflow
Caption: Relationship between reaction temperature and polymerization outcomes.
Troubleshooting Guide
Issue 1: The polymerization reaction resulted in a very low yield or did not proceed at all.
-
Q: What are the temperature-related causes for low or no polymer yield?
-
A:
-
Temperature Too Low: The selected temperature may be too low for the chosen initiator to decompose at a reasonable rate. Every initiator has an optimal temperature range based on its 10-hour half-life.
-
Temperature Too High (Initiator Burnout): If the temperature is excessively high, the initiator may decompose almost instantaneously, before significant propagation can occur. This is especially problematic if the monomer is added to the hot solvent after the initiator.
-
Oxygen Inhibition: While not directly a temperature issue, failure to remove dissolved oxygen from the reaction mixture is a common cause of inhibition in free-radical polymerizations.[6] Ensure proper degassing (e.g., purging with nitrogen or argon) before raising the temperature.
-
-
Issue 2: The resulting polymer has a much lower molecular weight than desired and a high PDI.
-
Q: How can I adjust the temperature to increase the molecular weight and lower the PDI?
-
A:
-
Lower the Reaction Temperature: This is the most direct solution. A lower temperature will slow the rate of initiator decomposition, leading to fewer growing chains at any given time, allowing each chain to grow longer before termination.[3][7]
-
Choose a Lower-Temperature Initiator: If you need to work at a lower temperature, ensure your initiator is appropriate for that range.
-
Consider Monomer and Initiator Addition Strategy: A semi-batch process, where the monomer or initiator is fed into the reactor over time, can help maintain a low and constant radical concentration, leading to more uniform chain growth.
-
-
Issue 3: The polymer product is discolored (e.g., yellow or brown).
-
Q: Could the reaction temperature be causing discoloration of my polymer?
-
A: Yes, excessively high reaction temperatures can lead to thermal degradation of the monomer or the resulting polymer, causing discoloration. Many organic molecules are not stable at very high temperatures for extended periods. Try reducing the polymerization temperature and/or the reaction time.
-
Experimental Protocols
Representative Protocol: Free-Radical Polymerization of this compound
This protocol provides a general methodology for the solution polymerization of this compound using AIBN as a thermal initiator. The optimal temperature for AIBN is typically in the 60-70 °C range.[6]
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous, inhibitor-free solvent (e.g., Toluene, Dioxane, or DMF)
-
Non-solvent for precipitation (e.g., cold Methanol, Hexane, or Diethyl Ether)
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer and Solvent Preparation:
-
If the monomer contains an inhibitor, pass it through a column of basic alumina (B75360) to remove it.
-
In a Schlenk flask, dissolve the desired amount of this compound in the anhydrous solvent.
-
-
Degassing:
-
Purge the monomer solution with dry nitrogen or argon gas for 30-60 minutes to remove dissolved oxygen.[8] Alternatively, perform three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
While maintaining a positive pressure of inert gas, place the flask in an oil bath pre-heated to the desired reaction temperature (e.g., 65 °C).
-
Allow the solution to reach thermal equilibrium.
-
-
Initiation:
-
Dissolve the AIBN initiator in a small amount of the degassed solvent.
-
Using a gas-tight syringe, add the initiator solution to the stirring monomer solution in the reaction flask.
-
-
Polymerization:
-
Allow the reaction to proceed under an inert atmosphere with constant stirring for a predetermined time (e.g., 6-24 hours). The viscosity of the solution will likely increase as the reaction progresses.
-
-
Termination and Purification:
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Slowly pour the viscous polymer solution into a large beaker containing the rapidly stirring non-solvent to precipitate the polymer.[6]
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.
-
-
Drying:
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
References
- 1. researchgate.net [researchgate.net]
- 2. pure.tue.nl [pure.tue.nl]
- 3. mdpi.com [mdpi.com]
- 4. Impact of side reactions on molar mass distribution, unsaturation level and branching density in solution free radical polymerization of n-butyl acrylate under well-defined lab-scale reactor conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
Navigating the Synthesis of Poly(3-butenamide): The Impact of Initiator Concentration on Molecular Weight
Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of poly(3-butenamide), controlling the polymer's molecular weight is a critical parameter influencing its final properties and performance. This technical guide provides an in-depth analysis of the effect of initiator concentration on the molecular weight of poly(this compound), complete with troubleshooting advice and frequently asked questions to support your experimental work.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during the polymerization of this compound, with a focus on controlling molecular weight through initiator concentration.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between initiator concentration and the molecular weight of poly(this compound)?
A1: In both free-radical and anionic polymerization, there is typically an inverse relationship between the initiator concentration and the resulting polymer molecular weight. An increase in the concentration of the initiator leads to a higher number of active polymerization sites. This results in the formation of a larger number of polymer chains, each with a shorter chain length, and consequently, a lower average molecular weight.
Q2: How can I precisely control the molecular weight of my poly(this compound) sample?
A2: Precise control over molecular weight is best achieved through living polymerization techniques, such as living anionic polymerization. In a living polymerization, the rate of initiation is much faster than the rate of propagation, and there are no chain termination or transfer reactions. This allows for the synthesis of polymers with a predictable molecular weight, calculated based on the molar ratio of the monomer to the initiator, and a narrow molecular weight distribution (low polydispersity index, PDI).
Q3: My polymerization of a this compound derivative is extremely slow. How can I increase the reaction rate without compromising molecular weight control?
A3: For anionic polymerizations that are slow at low temperatures (e.g., -78°C), which are often necessary to suppress side reactions, increasing the temperature can significantly increase the polymerization rate. However, this may also lead to undesirable side reactions like chain transfer, resulting in low molecular weight oligomers. One strategy to counteract this is the addition of a salt, such as lithium chloride (LiCl), which can help to suppress these side reactions at higher temperatures and maintain good molecular weight control.[1]
Q4: I am observing a broad molecular weight distribution in my poly(this compound) product. What are the likely causes?
A4: A broad molecular weight distribution, or high polydispersity index (PDI), can be caused by several factors:
-
Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, polymer chains will start growing at different times, leading to a wide range of chain lengths.
-
Chain Transfer Reactions: The transfer of the active center to a monomer, solvent, or another polymer chain terminates the growth of one chain and initiates the growth of another, contributing to a broader PDI.
-
Termination Reactions: The irreversible deactivation of propagating chains can also lead to a broader distribution of molecular weights.
-
Temperature Fluctuations: Inconsistent reaction temperatures can affect the rates of initiation, propagation, and termination differently, leading to a less uniform polymer product.
Q5: What type of initiators are suitable for the polymerization of this compound and its derivatives?
A5: For anionic polymerization of this compound derivatives, initiators such as potassium naphthalenide (K-Naph) and diphenylmethylpotassium (DPMK) have been used.[1] The choice of initiator will depend on the desired polymerization mechanism (anionic or free-radical) and the specific reaction conditions. For free-radical polymerization, common initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide could be considered, depending on the solvent and temperature.
Data Presentation: Initiator Concentration and Molecular Weight
| Initiator Concentration (mol%) | Relative Number of Polymer Chains | Average Polymer Chain Length | Resulting Molecular Weight (Mw) |
| Low (e.g., 0.1) | Fewer | Longer | High |
| Medium (e.g., 0.5) | Moderate | Intermediate | Medium |
| High (e.g., 1.0) | More | Shorter | Low |
Note: This table provides a qualitative representation. The actual molecular weight will depend on various factors including the specific initiator, monomer concentration, temperature, and solvent.
Experimental Protocols
A detailed experimental protocol for the polymerization of this compound is not available in the provided search results. However, a general procedure for the anionic polymerization of a related monomer, N,N-diethyl-2-methylene-3-butenamide (DEA), can be adapted as a starting point.[1]
General Procedure for Anionic Polymerization of a this compound Derivative:
-
Solvent and Monomer Purification: Tetrahydrofuran (THF) as the solvent and the this compound monomer must be rigorously purified to remove any protic impurities, such as water, which can terminate the anionic polymerization.
-
Reactor Setup: The polymerization should be carried out in a glass reactor under a high vacuum or an inert atmosphere (e.g., argon or nitrogen) to exclude air and moisture.
-
Initiator Preparation: The initiator solution (e.g., potassium naphthalenide in THF) is prepared separately and its concentration is accurately determined.
-
Polymerization: The purified monomer is dissolved in THF in the reactor and cooled to the desired temperature (e.g., -78°C). The initiator solution is then added to start the polymerization.
-
Termination: After the desired reaction time or monomer conversion is reached, the polymerization is terminated by adding a protic substance, such as methanol (B129727).
-
Polymer Isolation and Characterization: The polymer is isolated by precipitation in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum. The molecular weight and polydispersity index (PDI) are then determined using techniques like gel permeation chromatography (GPC) or size-exclusion chromatography (SEC).
Mandatory Visualization
Caption: Logical relationship between initiator concentration and polymer molecular weight.
References
preventing premature polymerization of 3-Butenamide during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-Butenamide to prevent premature polymerization.
Troubleshooting Guide: Premature Polymerization of this compound
This guide addresses specific issues you might encounter during the storage and use of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Cloudiness, increased viscosity, or solidification of liquid this compound. | Initiation of polymerization. | 1. Do not attempt to use the material. The polymerization process may be ongoing and could accelerate unexpectedly. 2. Isolate the container in a well-ventilated area, away from heat sources and other reactive chemicals. 3. Consult your institution's safety protocols for the disposal of reactive or polymerized materials. 4. Review your storage conditions against the recommendations in the FAQ section. |
| Unexpected exothermic reaction (heat generation) from the container. | Runaway polymerization. | 1. IMMEDIATE EVACUATION of the area is recommended. 2. Alert your institution's emergency response team. 3. From a safe distance, and only if trained to do so, consider cooling the exterior of the container with a water bath or other cooling medium. Do not apply water directly to the material if the container is compromised. 4. Do not attempt to open the container. |
| Discoloration of the this compound solution. | Presence of impurities or degradation products that could initiate polymerization. | 1. Cease use of the material. 2. Segregate the container and label it as potentially contaminated. 3. Dispose of the material according to your institution's hazardous waste guidelines. 4. Source a fresh batch of this compound from a reputable supplier and ensure it is stored correctly from the outset. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization of this compound?
A1: The premature polymerization of this compound, an unsaturated amide, is typically initiated by free radicals. The primary triggers for free radical formation and subsequent polymerization are:
-
Heat: Elevated temperatures can provide the energy needed to initiate polymerization. While specific data for this compound is limited, a derivative, N,N-diethyl-2-methylene-3-butenamide, has been shown to undergo thermal polymerization.
-
Light (UV Radiation): Like many α,β-unsaturated carbonyl compounds, this compound may be sensitive to light, which can generate radicals.
-
Contaminants: Impurities such as peroxides, metal ions, or other radical-initiating species can catalyze polymerization.
Q2: What are the recommended storage conditions for this compound?
A2: Based on general chemical safety principles and the limited available data, the following storage conditions are recommended to ensure the stability of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, refrigerated environment (2-8°C). | To minimize the risk of thermal initiation of polymerization. |
| Light | Store in an amber or opaque container, in a dark location. | To prevent photochemical degradation and polymerization. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To prevent the formation of peroxides from atmospheric oxygen, which can initiate polymerization. |
| Container | Use a tightly sealed, clean, and dry container made of an inert material. | To prevent contamination from moisture, air, or reactive materials. |
| Inhibitors | Ensure the product contains an appropriate polymerization inhibitor. | To scavenge any free radicals that may form during storage. |
Q3: What are polymerization inhibitors and are they necessary for this compound?
-
Monomethyl ether of hydroquinone (MEHQ)
-
Butylated hydroxytoluene (BHT)
-
Phenothiazine (PTZ)
It is highly recommended to only purchase and use this compound that has been stabilized with an inhibitor. If you need to store this compound for an extended period, it is advisable to monitor the inhibitor concentration and add more if necessary, though this should be done with caution and under expert guidance.
Q4: How can I tell if my this compound has started to polymerize?
A4: Signs of polymerization include:
-
An increase in viscosity.
-
The appearance of cloudiness or turbidity in the liquid.
-
The formation of a solid precipitate or gel.
-
Generation of heat from the container.
If you observe any of these signs, do not use the product and follow the troubleshooting guide above.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is a general guideline for assessing the thermal stability of this compound.
Objective: To determine the effect of elevated temperature on the stability of this compound over a defined period.
Materials:
-
This compound sample
-
Temperature-controlled oven
-
Inert, sealable vials (e.g., amber glass vials with PTFE-lined caps)
-
Analytical instrumentation for monitoring monomer content (e.g., Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))
Methodology:
-
Aliquot the this compound sample into several vials.
-
Purge the headspace of each vial with an inert gas (e.g., nitrogen) before sealing to minimize oxidation.
-
Place the vials in a temperature-controlled oven set to an elevated temperature (e.g., 40°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), remove a vial from the oven.
-
Allow the vial to cool to room temperature.
-
Analyze the contents of the vial to determine the concentration of this compound monomer remaining. This can be done using a validated GC or HPLC method.
-
A significant decrease in the monomer concentration over time indicates polymerization or degradation.
Protocol 2: Photostability Testing of this compound
This protocol provides a general method for evaluating the light sensitivity of this compound.
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound sample
-
Photostability chamber equipped with a light source capable of emitting both UV and visible light (as per ICH Q1B guidelines).
-
UV-transparent and UV-opaque containers (e.g., clear and amber glass vials).
-
Analytical instrumentation for monitoring monomer content (e.g., GC or HPLC).
Methodology:
-
Aliquot the this compound sample into both clear and amber vials.
-
Prepare a control sample by wrapping a clear vial in aluminum foil to protect it from light.
-
Place all vials in the photostability chamber.
-
Expose the samples to a controlled light source for a specified duration.
-
After the exposure period, remove all vials from the chamber.
-
Analyze the contents of each vial to determine the concentration of this compound monomer.
-
Compare the monomer concentration in the light-exposed samples (clear vials) to the dark control (foil-wrapped vial) and the amber vial. A greater loss of monomer in the clear vial indicates photosensitivity.
Visualizations
Diagram 1: Troubleshooting Workflow for Suspected Polymerization
Caption: Troubleshooting workflow for suspected polymerization of this compound.
strategies for improving the purity of synthesized 3-Butenamide
Technical Support Center: Purifying Synthesized 3-Butenamide
This guide provides researchers, scientists, and drug development professionals with practical strategies and troubleshooting advice for improving the purity of synthesized this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is an oil/waxy solid, but it should be a white crystalline solid. What's the problem?
A1: This issue typically arises from the presence of impurities that depress the melting point of the final product. Common culprits include residual solvents from the reaction or extraction steps (e.g., dichloromethane, methanol, ethyl acetate) or unreacted starting materials.[1]
-
Troubleshooting Steps:
-
Remove Residual Solvents: Dry the product thoroughly under high vacuum. Gentle heating can be applied if the compound is thermally stable, but be cautious to avoid decomposition.
-
Analyze for Impurities: Use NMR spectroscopy to identify the nature of the impurities. If starting materials are present, a purification step is necessary.
-
Induce Crystallization: If the product is simply slow to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal.
-
Q2: How can I remove acidic impurities, such as unreacted 3-butenoic acid, from my product?
A2: An aqueous workup using a mild base is highly effective for removing acidic impurities.
-
Troubleshooting Steps:
-
Dissolve the crude product in an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic impurity will be deprotonated and move into the aqueous layer.
-
Separate the organic layer, wash it with brine to remove residual water, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate to recover the purified product.[1]
-
Q3: My NMR spectrum shows several unknown peaks. What are the likely side products and how can I remove them?
A3: Besides unreacted starting materials, potential side products in this compound synthesis can include:
-
Hydrolysis Product: 3-Butenoic acid, formed if water is present during the reaction or workup.[2]
-
Byproducts from Reagents: Impurities can arise from byproducts of coupling reagents if used in the synthesis.[1]
For purification, the method depends on the nature of the impurities. If the impurities have different polarities from this compound, column chromatography is the most effective method.[3] If acidic impurities are the main issue, an acid-base extraction is recommended.[4]
Q4: What is the most effective general-purpose method for purifying crude this compound?
A4: For solid amides like this compound, recrystallization is often the most efficient and scalable purification method.[5] It is excellent for removing small amounts of impurities. The key is to find a solvent that dissolves the amide when hot but not when cold.[6]
Q5: When is column chromatography a better choice than recrystallization?
A5: Column chromatography is preferred in the following scenarios:
-
The product is an oil or a low-melting solid that is difficult to recrystallize.
-
Multiple impurities are present with polarities that are significantly different from the product.[3]
-
The product and impurities have very similar solubilities, making recrystallization ineffective.[1]
-
For polar amides, specialized techniques like reversed-phase or hydrophilic interaction liquid chromatography (HILIC) may be necessary.[7]
Q6: How do I select an appropriate solvent for recrystallizing this compound?
A6: The ideal solvent should dissolve the crude product completely at its boiling point but poorly at room temperature or below.
-
Screening Process:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a test solvent and see if it dissolves at room temperature. If it does, that solvent is unsuitable.
-
If it doesn't dissolve, gently heat the mixture. If the product dissolves when hot, it's a good candidate.
-
Allow the hot solution to cool to room temperature and then in an ice bath to see if pure crystals form.[6]
-
-
Common Solvents for Amides: Polar solvents like ethanol, acetone, or acetonitrile (B52724) are often good choices.[5] Solvent mixtures, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[8][9]
Purity Analysis and Troubleshooting
This table summarizes common issues observed during purity analysis and suggests potential causes and solutions.
| Observation | Potential Cause(s) | Suggested Analytical Technique(s) |
| Broad Melting Point Range | Presence of impurities, residual solvent. | NMR Spectroscopy, GC-MS (for solvents). |
| Extra Peaks in ¹H NMR | Unreacted starting materials, side products, residual solvent. | LC-MS, GC-MS to identify impurity masses. |
| Product Appears as an Oil | Significant impurity levels depressing the melting point; residual solvent. | NMR Spectroscopy, High Vacuum Drying. |
| Low Yield After Purification | Product loss during transfers, using too much recrystallization solvent, product is too soluble in the chosen solvent. | Re-evaluate recrystallization solvent choice, optimize extraction procedures.[1] |
| Peak Tailing in Chromatography | Strong interaction between the polar amide and the silica (B1680970) gel stationary phase. | Add a small amount (0.1-1%) of a competing base like triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the standard single-solvent recrystallization technique for purifying solid this compound.
-
Solvent Selection: Choose an appropriate solvent (e.g., ethyl acetate, ethanol, or an ethyl acetate/hexane mixture) based on prior solubility tests.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is best done by adding the solvent in small portions while the flask is gently heated on a hot plate.[9]
-
Decolorization (Optional): If the solution is colored by minor, highly polar impurities, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent. Confirm purity by melting point analysis and spectroscopy.
Protocol 2: Flash Column Chromatography
This protocol is for purifying this compound when recrystallization is not effective.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a solvent system (e.g., ethyl acetate/hexanes) that gives the this compound a retention factor (Rf) of approximately 0.2-0.4 and separates it well from impurities.[3] For a polar amide, a more polar system like methanol/dichloromethane may be needed.[10]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.
-
Elution: Begin eluting the column with the selected solvent system. Start with a less polar mixture and gradually increase the polarity if a gradient elution is needed.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow
Caption: Decision workflow for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
- 3. columbia.edu [columbia.edu]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rubingroup.org [rubingroup.org]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chromatography [chem.rochester.edu]
addressing challenges in the characterization of 3-Butenamide copolymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 3-butenamide copolymers.
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Common Problems and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Broad, poorly resolved peaks | - Polymer aggregation in the NMR solvent.- High molecular weight and/or high polydispersity.- Restricted chain mobility due to hydrogen bonding from the amide groups. | - Try a different deuterated solvent (e.g., DMSO-d6, DMF-d7, or HFIP-d2) to improve solubility and disrupt aggregation.- Increase the experiment temperature to improve chain mobility and average out conformations.- Decrease the sample concentration. |
| Overlapping signals, especially in the aliphatic region | - Similar chemical environments of protons in the copolymer backbone and side chains. | - Utilize 2D NMR techniques like COSY and HSQC to resolve overlapping proton and carbon signals.- If available, use a higher field strength NMR spectrometer for better signal dispersion. |
| Inaccurate integration for copolymer composition | - Overlapping peaks.- Poor signal-to-noise ratio.- Differences in relaxation times (T1) of different protons. | - Use well-resolved, non-overlapping peaks for integration.- Increase the number of scans to improve the signal-to-noise ratio.- Ensure a sufficient relaxation delay (D1) in your acquisition parameters (typically 5 times the longest T1) for quantitative analysis. |
| Presence of unexpected peaks | - Residual solvent from synthesis or purification.- Unreacted monomers or initiators.- Side reaction products. | - Correlate unexpected peaks with the chemical shifts of known solvents and starting materials.- Repurify the copolymer sample.- Use 2D NMR techniques to help identify the structure of the impurity. |
Experimental Protocol: ¹H NMR of a this compound Copolymer
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry this compound copolymer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate or sonicate until the polymer is fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the ¹H frequency.
-
-
Acquisition Parameters (for quantitative analysis):
-
Pulse Program: A standard 90° pulse experiment.
-
Acquisition Time (at): 2-4 seconds.
-
Relaxation Delay (d1): 5 x T₁ (determine T₁ with an inversion-recovery experiment if unknown; a delay of 10-30 seconds is often sufficient for polymers).
-
Number of Scans (ns): 16-64, or as needed to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): Typically -2 to 12 ppm for ¹H NMR.
-
-
Processing and Analysis:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum carefully.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the relevant peaks to determine the copolymer composition.
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
Common Problems and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing, fronting, or splitting) | - Interaction between the amide groups of the copolymer and the column stationary phase.- Inappropriate mobile phase or poor solubility.- Column degradation or contamination. | - Add a salt (e.g., LiBr) to the mobile phase to suppress ionic interactions.- Use a more polar mobile phase like DMF or DMAc. For some polyamides, HFIP may be necessary.[1][2][3][4]- Filter the sample solution before injection.- Flush the column or use a guard column. |
| Inaccurate molecular weight determination | - Use of inappropriate calibration standards (e.g., polystyrene for a polyamide-like copolymer).- Copolymer has a different hydrodynamic volume than the standards. | - Use broad standards of the same copolymer if available.- Employ a multi-detector GPC/SEC system (RI, viscometer, light scattering) to determine absolute molecular weight without column calibration. |
| Drifting baseline | - Mobile phase composition changing over time.- Temperature fluctuations in the detector.- Column bleeding. | - Ensure the mobile phase is well-mixed and degassed.- Allow the system to fully equilibrate before starting measurements.- Use a mobile phase that is a good solvent for the stationary phase. |
| Low sample recovery or no elution | - Adsorption of the copolymer onto the column.- Insolubility of the copolymer in the mobile phase. | - Change the mobile phase or add modifiers (see "Poor peak shape").- Ensure the sample is fully dissolved before injection. |
Experimental Protocol: GPC/SEC of a this compound Copolymer
-
System Preparation:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound copolymer (e.g., 1-2 mg/mL) in the mobile phase.
-
Allow the sample to dissolve completely, using gentle agitation if necessary. This may take several hours.
-
Filter the sample solution through a 0.22 or 0.45 µm filter compatible with the mobile phase.
-
-
Calibration (if not using multi-detector setup):
-
Prepare a series of narrow polydispersity standards (e.g., PMMA or polystyrene) in the mobile phase.
-
Inject the standards and create a calibration curve of log(Molecular Weight) vs. elution volume.
-
-
Analysis:
-
Inject the filtered copolymer sample.
-
Collect the chromatogram.
-
Process the data using the calibration curve or multi-detector software to determine Mn, Mw, and the polydispersity index (PDI = Mw/Mn).
-
Mass Spectrometry (MS)
Common Problems and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Complex, difficult-to-interpret spectra | - Multiple fragmentation pathways of the amide and copolymer backbone.- Broad molecular weight distribution leading to overlapping isotopic envelopes. | - Use tandem MS (MS/MS) to isolate a specific parent ion and observe its fragmentation, which can help in identifying end groups and repeating units.- Couple GPC/SEC to the mass spectrometer to analyze narrower fractions of the polymer. |
| No or low signal for high molecular weight species | - Inefficient ionization of large polymer chains.- Mass analyzer limitations. | - Use a soft ionization technique like MALDI or ESI.- For MALDI, optimize the matrix and laser power.- For ESI, optimize solvent and cone voltage. |
| Ambiguous fragmentation patterns | - Amide groups can undergo characteristic cleavages such as α-cleavage and McLafferty rearrangements.[5][6][7][8][9] | - Study the fragmentation of the this compound monomer and low molecular weight oligomers to identify characteristic fragment ions.- Compare spectra with literature data for similar amide-containing polymers. The N-CO bond is a common cleavage site in amides.[6][7][8] |
Experimental Protocol: MALDI-TOF MS of a this compound Copolymer
-
Sample and Matrix Preparation:
-
Prepare a stock solution of the copolymer in a suitable solvent (e.g., THF) at ~1 mg/mL.
-
Prepare a stock solution of a suitable matrix (e.g., dithranol or α-cyano-4-hydroxycinnamic acid) in the same solvent at ~10 mg/mL.
-
Prepare a stock solution of a cationizing agent (e.g., sodium trifluoroacetate) in the same solvent at ~1 mg/mL.
-
-
Spotting the Target Plate:
-
Mix the copolymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:50:1 v/v/v).
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the matrix and analyte.
-
-
Instrument Setup and Acquisition:
-
Insert the target plate into the mass spectrometer.
-
Operate the instrument in reflectron mode for better resolution.
-
Adjust the laser power to the threshold required for ionization, avoiding excessive fragmentation.
-
Acquire spectra from multiple positions within the spot and average them to obtain a representative spectrum.
-
-
Data Analysis:
-
Identify the repeating unit mass from the spacing between adjacent peaks in the polymer distribution.
-
Determine the end-group masses from the m/z values of the observed ions.
-
Use the peak intensities to calculate the average molecular weights (Mn and Mw).
-
Thermal Analysis (DSC/TGA)
Common Problems and Solutions
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Irreproducible DSC transitions (Tg, Tm) | - Variable thermal history of the sample.- Presence of residual solvent or moisture. | - Run a heat-cool-heat cycle. Use the data from the second heating scan for analysis to erase the previous thermal history.- Ensure the sample is thoroughly dried before analysis. |
| Complex TGA degradation profile | - Multi-step degradation process characteristic of the copolymer structure.- Influence of the heating rate. | - Analyze the derivative of the TGA curve (DTG) to better resolve individual degradation steps.- Run the experiment at different heating rates to study the degradation kinetics. Polyamides often show a main degradation step between 350-500°C.[10] |
| Baseline shifts in DSC | - Change in heat capacity at the glass transition (Tg).- Instrument instability. | - This is expected at Tg. Ensure proper baseline construction for accurate analysis.- Allow the instrument to stabilize before running the sample. |
Experimental Protocol: DSC and TGA of a this compound Copolymer
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan or a ceramic TGA pan.
-
-
DSC Analysis:
-
Place the pan in the DSC cell.
-
First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cooling Scan: Cool the sample back to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat the sample again to the upper temperature at 10 °C/min.
-
Analyze the second heating scan to determine the glass transition temperature (Tg) and melting temperature (Tm), if any.
-
-
TGA Analysis:
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a rate of 10 or 20 °C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature.
-
Analyze the TGA curve to determine the onset of decomposition and the temperatures of maximum weight loss from the DTG curve.
-
Frequently Asked Questions (FAQs)
Q1: My this compound copolymer is not dissolving in common NMR solvents like chloroform. What should I do? A: Due to the polar amide groups, this compound copolymers may have limited solubility in less polar solvents. Try more polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO-d₆) or N,N-dimethylformamide (DMF-d₇). For highly crystalline or strongly hydrogen-bonded copolymers, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) can be an excellent, though expensive, solvent.[1]
Q2: How can I determine the comonomer ratio in my this compound copolymer using ¹H NMR? A: Identify unique, well-resolved peaks corresponding to each monomer in the ¹H NMR spectrum. For the this compound unit, the vinyl protons or the protons adjacent to the amide group are potential candidates. Integrate the area of these unique peaks. The molar ratio of the monomers can be calculated by dividing the integral value of each peak by the number of protons it represents and then normalizing the values.
Q3: The molecular weight of my copolymer from GPC/SEC seems incorrect when using polystyrene standards. Why? A: GPC/SEC separates polymers based on their hydrodynamic volume, not directly by molecular weight. Polystyrene is a non-polar, flexible polymer, while this compound copolymers are more polar and may have different chain stiffness and solvent interactions. This difference in hydrodynamic volume for a given molecular weight leads to inaccurate results when using PS calibration. For more accurate values, consider using universal calibration with a viscometer detector or, ideally, a multi-angle light scattering (MALS) detector to measure the absolute molecular weight.
Q4: What information can I get from the thermal analysis of my this compound copolymer? A: Differential Scanning Calorimetry (DSC) can provide the glass transition temperature (Tg), which relates to the polymer's amorphous regions and its transition from a glassy to a rubbery state. It can also show melting (Tm) and crystallization (Tc) temperatures if the copolymer has crystalline domains. Thermogravimetric Analysis (TGA) reveals the thermal stability of the copolymer, showing the temperature at which it starts to decompose and the profile of its weight loss upon heating. This is crucial for determining the maximum processing temperature for the material.
Q5: Are there any specific safety precautions for working with this compound copolymers? A: While the polymer itself may have low toxicity, it is crucial to handle the unreacted this compound monomer with care as it is an amide and may have associated hazards. Always consult the Safety Data Sheet (SDS) for the monomer and any solvents or reagents used in the synthesis and characterization. Conduct all experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizations
Caption: A logical workflow for the synthesis and characterization of novel this compound copolymers.
Caption: Mechanism of a temperature-responsive hydrogel, like poly(N-isopropyl-3-butenamide), for drug delivery.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Advanced polymer chromatography analysis of polyamides in HFIP as an alternative to high temperature GPC - American Chemical Society [acs.digitellinc.com]
- 4. agilent.com [agilent.com]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. novaresearch.unl.pt [novaresearch.unl.pt]
- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
methods for controlling the molecular weight distribution of poly(3-butenamide)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of poly(3-butenamide) with a focus on controlling its molecular weight (MW) and molecular weight distribution (MWD). Given the limited specific literature on poly(this compound), this guide is based on established principles of polymer chemistry and data from analogous systems, particularly the polymerization of vinyl monomers with amide functionalities and other polyamides.
Frequently Asked Questions (FAQs)
Q1: Which polymerization methods are suitable for controlling the molecular weight and MWD of poly(this compound)?
A1: For precise control over molecular weight and to achieve a narrow molecular weight distribution (low polydispersity index, Đ), controlled/"living" polymerization techniques are recommended. These methods minimize chain-transfer and termination reactions. Key suitable methods include:
-
Anionic Polymerization: This method can produce polymers with predictable molecular weights and narrow MWDs. However, for monomers with amide protons, it often requires very low temperatures (e.g., -78°C) to prevent side reactions like chain transfer.[1][2] The addition of salts like lithium chloride (LiCl) may help suppress these side reactions at moderately higher temperatures.[1]
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are highly versatile and tolerate a wide range of functional groups, including amides.[3][4] These methods allow for the synthesis of well-defined polymers with targeted molecular weights and low polydispersity.[4][5]
Q2: How can I predict the molecular weight of the polymer?
A2: In a controlled/"living" polymerization, the number-average molecular weight (Mₙ) can be predicted based on the molar ratio of the monomer to the initiator, corrected for the monomer conversion (p). The theoretical Mₙ can be calculated using the following formula:
Mₙ (theoretical) = ([M]₀ / [I]₀) * p * MW_monomer + MW_initiator
Where:
-
[M]₀ is the initial monomer concentration.
-
[I]₀ is the initial initiator concentration.
-
p is the fractional monomer conversion.
-
MW_monomer is the molecular weight of this compound (85.10 g/mol ).[6]
-
MW_initiator is the molecular weight of the initiator.
Q3: What is a typical polydispersity index (Đ) for a controlled polymerization of a vinyl amide?
A3: In a well-executed controlled polymerization, the polydispersity index (Đ = Mₙ/Mₙ) is typically low, indicating a narrow molecular weight distribution. For techniques like RAFT or anionic polymerization under optimal conditions, Đ values are often below 1.3.[4] Values close to 1.1 can be achieved with careful optimization.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Broad Molecular Weight Distribution (High Polydispersity, Đ > 1.5) | 1. Chain Transfer Reactions: The amide proton in this compound can potentially act as a chain transfer agent, especially at elevated temperatures in anionic polymerization.[1][2] | 1. Lower Reaction Temperature: For anionic polymerization, conduct the reaction at very low temperatures (e.g., -78°C).[1] 2. Use CRP: Switch to a controlled radical technique like RAFT, which is more tolerant of functional groups.[4] 3. Add Suppressing Agents: In anionic polymerization, the addition of LiCl may mitigate side reactions.[1] |
| 2. Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains start growing at different times, leading to a broader MWD. | 1. Choose a More Efficient Initiator: Select an initiator that decomposes rapidly and efficiently at the reaction temperature. 2. Optimize Initiator/Catalyst System: In ATRP, ensure the catalyst complex is stable and the activator/deactivator equilibrium is appropriate for the monomer. | |
| 3. Presence of Impurities: Water, oxygen, or other impurities in the monomer, solvent, or initiator can terminate growing chains or interfere with the catalyst, leading to loss of control. | 1. Purify Monomer and Solvent: Ensure all reagents are rigorously purified and dried before use. 2. Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., Argon) to remove dissolved oxygen. | |
| Lower-Than-Expected Molecular Weight | 1. High Initiator Concentration: An error in calculating or weighing the initiator can lead to a higher [I]₀ than intended. | 1. Verify Calculations and Measurements: Double-check all calculations for the monomer-to-initiator ratio and carefully weigh the initiator. |
| 2. Premature Termination: Impurities (as mentioned above) can act as terminating agents. | 1. Improve Reaction Purity: Rigorously purify all components and ensure an inert reaction atmosphere. | |
| 3. Chain Transfer to Solvent: The choice of solvent can influence the polymerization. Some solvents can act as chain transfer agents.[7] | 1. Select an Appropriate Solvent: Use solvents known to have low chain transfer constants for the chosen polymerization method (e.g., THF for anionic polymerization, anisole (B1667542) or DMF for CRP). | |
| Bimodal or Multimodal Molecular Weight Distribution | 1. Multiple Active Species: The presence of different initiating or propagating species with varying reactivities. | 1. Ensure Initiator Purity: Use a high-purity initiator. 2. Optimize Catalyst System (for CRP): Ensure the catalyst complex is well-defined and does not undergo side reactions that generate new active species. |
| 2. Incomplete Initiation or Mixing: If the initiator is not dispersed quickly and evenly at the start of the reaction, polymerization will begin at different times in different parts of the reactor. | 1. Improve Mixing: Ensure vigorous and efficient stirring, especially during initiator addition. 2. Pre-dissolve Initiator: Add the initiator as a solution to facilitate rapid dispersion. | |
| No Polymerization or Very Low Conversion | 1. Presence of Inhibitors: The monomer may contain inhibitors from manufacturing or storage. Oxygen is also a potent inhibitor for radical polymerizations. | 1. Remove Inhibitor: Pass the monomer through a column of basic alumina (B75360) or a similar inhibitor-removal resin immediately before use.[7] 2. Thoroughly Degas: Ensure the reaction is free of oxygen. |
| 2. Inactive Initiator/Catalyst: The initiator may have degraded due to improper storage, or the catalyst in a CRP may be inactive. | 1. Use Fresh Initiator: Use a fresh batch of initiator or one that has been stored correctly. 2. Verify Catalyst Activity: For CRP, ensure the catalyst components are stored under inert conditions and are handled properly. | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for the initiator to decompose at a reasonable rate. | 1. Check Initiator Half-Life: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
Quantitative Data Summary
Due to the scarcity of specific data for poly(this compound), the following table is a generalized representation based on typical outcomes for controlled polymerizations of functional vinyl monomers.
Table 1: Expected Outcomes for Controlled Polymerization of a Vinyl Amide Monomer
| Polymerization Method | Monomer/Initiator Ratio | Temperature (°C) | Expected Mₙ (kDa) (at >90% conversion) | Expected Đ | Key Considerations |
| Anionic Polymerization | 100:1 | -78 | ~8.5 | < 1.2 | Requires stringent purity and low temperatures to avoid side reactions.[1] |
| Anionic Polymerization | 200:1 | -78 | ~17.0 | < 1.2 | Higher MW is achievable with higher monomer/initiator ratios.[1] |
| RAFT Polymerization | 100:1 | 60 - 80 | ~8.5 | < 1.3 | Choice of RAFT agent and initiator is crucial for control.[4] |
| RAFT Polymerization | 300:1 | 60 - 80 | ~25.5 | < 1.3 | Tolerant to functional groups and milder reaction conditions.[4] |
| ATRP | 100:1 | 25 - 90 | ~8.5 | < 1.3 | Requires a suitable ligand for the copper catalyst to prevent coordination with the amide group.[3] |
Note: The expected Mₙ values are theoretical calculations assuming complete initiator efficiency and do not include the initiator fragment mass.
Experimental Protocols
Protocol 1: Controlled Radical Polymerization via RAFT
This protocol provides a general methodology for the polymerization of this compound using RAFT, a versatile controlled radical polymerization technique.
1. Materials:
-
This compound (monomer)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
1,4-Dioxane or N,N-Dimethylformamide (DMF) (solvent)
-
Inhibitor removal columns (e.g., basic alumina)
-
Schlenk flask, magnetic stir bar, rubber septum, and Schlenk line setup
-
Argon or Nitrogen gas
2. Procedure:
-
Monomer Purification: Pass this compound through a basic alumina column to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask, combine the purified this compound, the RAFT agent (CPADB), and the solvent. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] would be:[1]:[0.2].
-
Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw, backfill the flask with an inert gas (Argon). Add the initiator (AIBN), typically as a degassed solution in the same solvent, via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C). Allow the reaction to proceed with stirring for the planned duration (e.g., 4-24 hours).
-
Termination: To quench the polymerization, cool the flask rapidly in an ice bath and expose the solution to air.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold diethyl ether or hexane). Filter the precipitate and dry it under vacuum to a constant weight.
-
Characterization: Analyze the polymer's molecular weight (Mₙ) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
Visualizations
Caption: Experimental workflow for controlled polymerization.
Caption: Troubleshooting logic for high polydispersity.
References
- 1. Polymerization of 1,3-Dienes with Functional Groups. 4. [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Direct polymerization of functional monomers - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Controlled radical polymerization - Design the architecture of polymers [specificpolymers.com]
- 5. Controlled Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C4H7NO | CID 541483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 3-Butenamide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the challenges encountered during the scale-up of 3-butenamide synthesis. The following sections offer frequently asked questions and detailed troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scaling up?
A1: The most common and scalable synthetic route to this compound is the controlled hydrolysis of 3-butenenitrile (B123554). This method is often preferred for its atom economy and the availability of the starting material. Alternative routes, such as the amidation of 3-butenoic acid or its derivatives (e.g., acyl chlorides or esters), are also viable but may involve more steps or less favorable reagents for large-scale production.
Q2: What are the primary challenges when scaling up the hydrolysis of 3-butenenitrile?
A2: The primary challenges include:
-
Heat Management: The hydrolysis of nitriles can be exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and potentially leading to temperature control issues.[1][2]
-
Mixing Efficiency: Ensuring uniform mixing in a large reactor is crucial to maintain consistent reaction rates and prevent the formation of localized hot spots or areas of high reactant concentration.[3][4]
-
Reaction Selectivity: Over-hydrolysis of the desired this compound to 3-butenoic acid is a significant risk and requires careful control of reaction conditions.[5]
-
Product Isolation and Purification: Isolating pure this compound at a large scale can be challenging due to potential impurities and the physical properties of the product. Crystallization, a common purification method, requires careful optimization to achieve the desired purity and crystal form.[6]
Q3: How can I monitor the progress of the reaction during scale-up?
A3: In-process monitoring is critical for a successful scale-up. High-Performance Liquid Chromatography (HPLC) is a reliable method for tracking the consumption of the 3-butenenitrile starting material and the formation of the this compound product, as well as the potential 3-butenoic acid byproduct. For real-time monitoring in the reactor, techniques such as in-situ infrared (IR) spectroscopy can be employed.
Q4: Are there any specific safety precautions to consider when scaling up this compound synthesis?
A4: Yes, safety is paramount. Key considerations include:
-
Thermal Hazards: Due to the exothermic nature of the reaction, a thorough thermal hazard evaluation is necessary to prevent runaway reactions.[1]
-
Reagent Handling: Depending on the chosen hydrolysis method (acidic or basic), corrosive reagents will be used. Ensure appropriate personal protective equipment (PPE) and handling procedures are in place.
-
Pressure Build-up: If the reaction is conducted in a closed system, there is a potential for pressure build-up due to heat generation or gas evolution. The reactor must be equipped with appropriate pressure relief systems.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete reaction. | - Increase the reaction time and monitor the consumption of the starting material by HPLC. - Gradually increase the reaction temperature, ensuring it does not lead to significant byproduct formation. - Optimize the catalyst or reagent concentration. |
| Over-hydrolysis to 3-butenoic acid. | - Reduce the reaction temperature or time. - Decrease the concentration of the acid or base catalyst. - Consider using a milder catalyst system.[7] |
| Poor mixing leading to localized side reactions. | - Increase the agitation speed of the reactor.[4] - Evaluate the impeller design and reactor geometry to ensure efficient mixing.[8] |
| Batch ID | Scale (L) | Temperature (°C) | Reaction Time (h) | Catalyst Conc. (mol%) | This compound Yield (%) | 3-Butenoic Acid Impurity (%) |
| LAB-01 | 1 | 80 | 6 | 10 | 85 | 5 |
| PILOT-01 | 100 | 80 | 6 | 10 | 72 | 15 |
| PILOT-02 | 100 | 70 | 8 | 10 | 82 | 6 |
| PILOT-03 | 100 | 70 | 8 | 8 | 88 | 3 |
Issue 2: High Levels of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted 3-butenenitrile. | - Optimize the reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. |
| Formation of 3-butenoic acid. | - As mentioned above, adjust reaction conditions to minimize over-hydrolysis. - During work-up, perform a careful aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove the acidic impurity. |
| Polymerization of starting material or product. | - Ensure the reaction is performed under an inert atmosphere if radical polymerization is a concern. - Add a suitable polymerization inhibitor if necessary. |
| Impurities trapped during crystallization. | - Optimize the crystallization solvent and cooling profile. Slow cooling generally leads to purer crystals.[9] - Perform a recrystallization or a slurry wash of the isolated product.[6] |
Experimental Protocols
Scaled-Up Synthesis of this compound via Controlled Hydrolysis of 3-Butenenitrile
Materials and Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control unit, and reflux condenser
-
3-Butenenitrile (starting material)
-
Sulfuric acid (catalyst)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Toluene (extraction solvent)
-
Brine solution
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
HPLC system for in-process control
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean and dry. Charge the reactor with 50 L of deionized water.
-
Catalyst Addition: With stirring, slowly add 5 kg of concentrated sulfuric acid to the water. The addition is exothermic, so monitor the temperature and use the cooling jacket to maintain the temperature below 30°C.
-
Reactant Addition: Once the acid solution has cooled to room temperature, begin the addition of 10 kg of 3-butenenitrile via a dosing pump over a period of 2 hours. Maintain the internal temperature between 65-70°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 70°C. Monitor the reaction progress every hour by taking a sample and analyzing it by HPLC. The reaction is considered complete when the concentration of 3-butenenitrile is below 1%.
-
Quenching and Neutralization: Once the reaction is complete, cool the mixture to 20-25°C. Slowly add a 20% aqueous solution of sodium hydroxide to neutralize the sulfuric acid to a pH of 7-8. This step is also exothermic and requires careful temperature control.
-
Extraction: Transfer the neutralized reaction mixture to an extraction vessel. Extract the aqueous layer with 2 x 20 L of toluene.
-
Washing: Combine the organic layers and wash with 15 L of brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. jinzongmachinery.com [jinzongmachinery.com]
- 2. mt.com [mt.com]
- 3. visimix.com [visimix.com]
- 4. Scaling Yield and Mixing in Chemical Reactors | Veryst Engineering [veryst.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 9. chem.libretexts.org [chem.libretexts.org]
impact of solvent choice on 3-Butenamide polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 3-butenamide. The information provided is based on established principles of radical polymerization and available data on this compound and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of solvent choice on the radical polymerization of this compound?
A1: The choice of solvent can significantly influence the polymerization kinetics of this compound, affecting the rate of polymerization, the molecular weight of the resulting polymer, and even the polymer's microstructure. Solvents can affect the reactivity of the propagating radical and the monomer, as well as the solubility of the polymer being formed.
Q2: Which solvents are commonly used for the polymerization of acrylamide (B121943) derivatives, and are they suitable for this compound?
A2: Acrylamide and its derivatives are often polymerized in a variety of solvents, including water, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols. Given the structural similarity, these solvents are likely suitable for this compound polymerization. The polarity of the solvent is a key factor; polar solvents can influence the propagation rate through hydrogen bonding and other interactions with the amide group.
Q3: How does solvent polarity, specifically, affect the polymerization rate?
A3: For monomers like acrylamides, an increase in solvent polarity, particularly in protic solvents like water, can lead to an increased rate of polymerization. This is often attributed to the formation of hydrogen bonds between the solvent and the monomer or the propagating radical, which can stabilize the transition state of the propagation step.
Q4: Can the choice of solvent affect the molecular weight of the final polymer?
A4: Yes. Solvents can act as chain transfer agents, which would lower the average molecular weight of the polymer. The extent of chain transfer depends on the specific solvent and the reaction conditions. Additionally, solvents that increase the polymerization rate without a corresponding increase in the initiation rate can lead to higher molecular weight polymers.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No polymerization or very low conversion. | 1. Ineffective initiation. 2. Presence of inhibitors in the monomer or solvent. 3. Incorrect reaction temperature. | 1. Check the initiator's half-life at the reaction temperature and ensure it is appropriate. Increase initiator concentration if necessary. 2. Purify the monomer and solvent to remove inhibitors. 3. Verify the reaction temperature is suitable for the chosen initiator. |
| Formation of a gel or insoluble polymer. | 1. High monomer concentration (bulk polymerization). 2. Cross-linking side reactions. 3. High conversion leading to high viscosity and the Trommsdorff effect. | 1. Conduct the polymerization in a suitable solvent to control the reaction rate and prevent gelation. Studies on N,N-diethyl-2-methylene-3-butenamide have shown that thermal polymerization in bulk can lead to gel formation[1]. 2. Lower the reaction temperature to minimize side reactions. 3. Stop the reaction at a lower conversion before the gel point is reached. |
| Low molecular weight of the polymer. | 1. High initiator concentration. 2. Presence of a strong chain transfer agent (solvent or impurity). 3. High reaction temperature. | 1. Decrease the initiator concentration. 2. Choose a solvent with a low chain transfer constant. Ensure all reagents are pure. 3. Lower the reaction temperature. |
| Broad molecular weight distribution (high polydispersity). | 1. Chain transfer reactions. 2. Termination by disproportionation. 3. Variations in reaction conditions over time. | 1. Select a solvent and other reagents with minimal chain transfer activity. 2. Adjust the reaction temperature; lower temperatures often favor termination by combination. 3. Ensure consistent temperature and mixing throughout the polymerization. |
| Inconsistent polymerization rates between batches. | 1. Variable levels of impurities (inhibitors or accelerators) in monomer or solvent. 2. Inconsistent degassing. 3. Inaccurate measurement of reagents. | 1. Use monomer and solvent from the same batch or ensure consistent purification procedures. 2. Standardize the degassing procedure to remove oxygen, a known inhibitor. 3. Calibrate all measuring equipment. |
Quantitative Data Summary
| Solvent | Monomer | Initiator | Temperature (°C) | Observations & Kinetic Parameters | Reference |
| Benzene | N,N-diethyl-2-methylene-3-butenamide | AIBN | 60 | Polymerization rate (Rp) was found to be proportional to [Monomer]^1.1 and [Initiator]^0.51. Overall activation energy was 84.1 kJ/mol. | [1] |
| Bulk | N,N-diethyl-2-methylene-3-butenamide | None (Thermal) | 60 | Formation of a rubbery, solid gel was observed after 25 hours. | [1] |
Note: Based on studies of other acrylamide-type monomers, it is expected that the polymerization rate of this compound would be significantly influenced by solvent polarity. For instance, polar aprotic solvents like DMF and DMSO, and especially protic solvents like water, would be expected to yield higher polymerization rates compared to non-polar solvents like benzene.
Experimental Protocols
General Protocol for Free-Radical Polymerization of this compound in Solution
This protocol is a general guideline and may require optimization for specific experimental goals.
Materials:
-
This compound (monomer), purified to remove inhibitors.
-
Solvent (e.g., Benzene, DMF, DMSO, Water), deoxygenated.
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN), Ammonium Persulfate (APS) for aqueous solutions).
-
Reaction vessel (e.g., Schlenk flask).
-
Magnetic stirrer and hotplate.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Monomer and Solvent Preparation: Purify the this compound monomer by recrystallization or passing through a column of basic alumina (B75360) to remove any inhibitors. Deoxygenate the chosen solvent by bubbling with an inert gas (N2 or Ar) for at least 30 minutes.
-
Reaction Setup: Assemble the reaction vessel, equipped with a magnetic stir bar, and ensure it is clean and dry.
-
Charging the Reactor: Under a counter-flow of inert gas, add the desired amount of this compound and the deoxygenated solvent to the reaction vessel. Stir the mixture until the monomer is fully dissolved.
-
Initiator Addition: In a separate vial, dissolve the initiator in a small amount of the deoxygenated solvent. Add the initiator solution to the monomer solution in the reaction vessel via a syringe.
-
Polymerization: Immerse the reaction vessel in a pre-heated oil bath at the desired temperature to initiate the polymerization.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking samples at regular intervals and analyzing the monomer conversion by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Termination and Polymer Isolation: After the desired reaction time or conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol (B129727) or diethyl ether).
-
Purification and Drying: Filter the precipitated polymer, wash it several times with the non-solvent to remove any unreacted monomer and initiator residues, and dry it in a vacuum oven at a suitable temperature until a constant weight is achieved.
Visualizations
Caption: Experimental workflow for the free-radical polymerization of this compound.
Caption: Logical relationship of solvent properties impacting polymerization kinetics.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Monitoring 3-Butenamide Polymerization Kinetics
For Researchers, Scientists, and Drug Development Professionals
Monitoring the kinetics of polymerization is crucial for controlling the properties of the resulting polymer, such as molecular weight, polydispersity, and microstructure. This guide provides a comparative overview of key analytical techniques for monitoring the polymerization of 3-butenamide, a vinyl amide monomer. Due to the limited availability of specific data for this compound, this guide draws upon established methodologies and data from the closely related and well-studied monomer, acrylamide (B121943). The principles and techniques discussed are directly applicable to the study of this compound polymerization.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific information required, the experimental conditions, and the available instrumentation. The following table summarizes and compares the key features of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Size Exclusion Chromatography (SEC), and Dilatometry for monitoring polymerization kinetics.
| Technique | Parameter Measured | Advantages | Disadvantages | Typical Data Output |
| ¹H NMR Spectroscopy | Disappearance of monomer vinyl protons | - Provides detailed structural information - Can be used for in-situ, real-time monitoring - Allows for the study of copolymerization and monomer sequencing[1][2] | - Lower sensitivity compared to other techniques - Requires deuterated solvents for solution polymerization - Higher instrumentation cost | Monomer conversion vs. time, polymer microstructure information[1][3] |
| FTIR Spectroscopy | Disappearance of monomer C=C bond stretching vibration | - High specificity for functional groups - Suitable for in-situ, real-time analysis - Versatile for various polymerization systems | - Water can interfere with analysis in aqueous systems - Can be less sensitive for detecting low monomer concentrations | Monomer conversion vs. time, reaction rate data |
| Size Exclusion Chromatography (SEC) | Molecular weight distribution (MWD) of the polymer | - Provides detailed information on MWD (Mn, Mw, PDI) - Can be used to study the evolution of polymer chains | - Not a real-time technique; requires discrete sampling - Relies on column calibration with standards or multi-detection | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI) vs. time/conversion |
| Dilatometry | Volume contraction during polymerization | - Simple and inexpensive technique - Provides direct measurement of the overall polymerization rate | - Sensitive to temperature fluctuations - Does not provide information on polymer structure or MWD - Less accurate at high conversions | Volume change vs. time, overall rate of polymerization |
| ACOMP (Automatic Continuous Online Monitoring of Polymerization Reactions) | Multiple parameters simultaneously (monomer conversion, Mw, intrinsic viscosity) | - Provides continuous, real-time data on multiple parameters[4][5][6][7] - Enables real-time process control[4][7] - No need for chromatographic separation[6] | - Higher initial instrument cost - Requires careful calibration and method development | Real-time plots of monomer conversion, Mw, and intrinsic viscosity vs. time[6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are representative experimental protocols for each of the discussed techniques, based on the monitoring of acrylamide polymerization, which can be adapted for this compound.
In-situ ¹H NMR Spectroscopy
Objective: To monitor the disappearance of the vinyl protons of the monomer in real-time to determine monomer conversion.
Methodology:
-
Sample Preparation: A solution of the monomer (e.g., acrylamide), initiator (e.g., a water-soluble azo initiator), and a deuterated solvent (e.g., D₂O) is prepared in an NMR tube. An internal standard with a known concentration and a resonance that does not overlap with monomer or polymer signals can be added for quantification.
-
Instrumentation: The NMR tube is placed in the NMR spectrometer, and the temperature is equilibrated to the desired reaction temperature.
-
Data Acquisition: ¹H NMR spectra are acquired at regular time intervals throughout the polymerization reaction.
-
Data Analysis: The integral of the vinyl proton signals of the monomer is measured in each spectrum and normalized to the integral of the internal standard or a polymer peak that grows in over time. The monomer conversion is then calculated as a function of time.[1][3]
In-situ FTIR Spectroscopy
Objective: To monitor the decrease in the absorbance of the C=C double bond of the monomer to determine the polymerization kinetics.
Methodology:
-
Sample Preparation: The reaction mixture containing the monomer and initiator is placed in a reaction cell equipped with an attenuated total reflectance (ATR) probe or transmission windows suitable for in-situ monitoring.
-
Instrumentation: The reaction cell is coupled to an FTIR spectrometer, and the temperature is controlled.
-
Data Acquisition: A background spectrum of the reaction mixture before initiation is collected. Once the polymerization is initiated, FTIR spectra are recorded at regular intervals.
-
Data Analysis: The decrease in the peak area or height of the characteristic C=C stretching vibration of the monomer is monitored. This change is correlated to the monomer concentration to determine the conversion as a function of time.
Size Exclusion Chromatography (SEC)
Objective: To determine the evolution of the molecular weight distribution (Mn, Mw, PDI) of the polymer during the polymerization.
Methodology:
-
Sampling: Aliquots of the polymerization reaction are taken at different time points and quenched to stop the reaction (e.g., by rapid cooling or addition of an inhibitor).
-
Sample Preparation: The polymer is isolated from the reaction mixture (e.g., by precipitation) and dissolved in a suitable solvent for SEC analysis. The concentration of the polymer solution should be carefully controlled.
-
Instrumentation: The SEC system is equipped with a set of columns appropriate for the expected molecular weight range of the polymer and a suitable detector (e.g., refractive index, UV, or multi-angle light scattering).
-
Data Acquisition and Analysis: The prepared polymer solutions are injected into the SEC system. The elution profile is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) based on a calibration curve generated from polymer standards.
Dilatometry
Objective: To measure the volume contraction of the reaction mixture as a function of time to determine the overall rate of polymerization.
Methodology:
-
Apparatus Setup: A dilatometer, which is a glass vessel with a precision-bore capillary tube, is used. The total volume of the dilatometer is accurately calibrated.
-
Sample Preparation: The monomer and initiator are charged into the dilatometer, and the system is purged with an inert gas to remove oxygen.
-
Data Acquisition: The dilatometer is immersed in a constant-temperature bath. As the polymerization proceeds, the volume of the reaction mixture decreases, causing the meniscus in the capillary to fall. The height of the meniscus is recorded at regular time intervals.
-
Data Analysis: The change in volume is calculated from the change in the meniscus height and the known volume of the capillary. The fractional conversion of the monomer is proportional to the volume contraction.
Visualization of Experimental Workflow and Technique Comparison
To further clarify the relationships and workflows of these analytical techniques, the following diagrams are provided.
Conclusion
The comprehensive monitoring of this compound polymerization kinetics can be achieved through a combination of analytical techniques. In-situ NMR and FTIR spectroscopy are powerful tools for real-time tracking of monomer conversion, providing direct insights into the reaction rate. Size Exclusion Chromatography is indispensable for characterizing the molecular weight distribution of the resulting polymer, which is critical for understanding its final properties. Dilatometry offers a simpler, albeit less detailed, method for determining the overall polymerization rate. For a complete understanding of the polymerization process, a multi-faceted approach, potentially combining a real-time technique with offline molecular weight analysis, is highly recommended. The emergence of integrated systems like ACOMP also presents a powerful alternative for comprehensive, real-time characterization.[4][5][6][7]
References
- 1. A complete model of acrylamide polymerization - Advanced Science News [advancedsciencenews.com]
- 2. In Situ NMR to Monitor Bulk Photopolymerization Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pcimag.com [pcimag.com]
- 5. fluenceanalytics.com [fluenceanalytics.com]
- 6. [PDF] Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction | Semantic Scholar [semanticscholar.org]
- 7. americanlaboratory.com [americanlaboratory.com]
Confirming the Structure of 3-Butenamide Copolymers via Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel copolymers is a critical step in polymer design and application. This guide provides a comparative overview of key spectroscopic techniques for the characterization of 3-butenamide copolymers, supported by experimental data and detailed protocols to aid in accurate structural elucidation.
The incorporation of the this compound monomer into a copolymer backbone introduces a versatile functional group that can be leveraged for various applications, including drug delivery and biomaterial engineering. Verifying the successful incorporation of this monomer and determining the overall copolymer structure requires a multi-faceted analytical approach. This guide focuses on three principal spectroscopic methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Analysis of this compound Copolymers: A Comparative Overview
The selection of an appropriate spectroscopic technique is paramount for unambiguous structural determination. While each method provides unique insights, a combination of techniques is often necessary for comprehensive characterization.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed information on the chemical environment of protons and carbons, enabling the identification of monomer units, determination of copolymer composition, and analysis of tacticity. | Provides quantitative data on monomer ratios. Sensitive to subtle changes in the polymer backbone and side chains. | Can be challenging for insoluble polymers. Signal broadening can complicate spectral interpretation. |
| FTIR Spectroscopy | Identification of functional groups present in the copolymer, such as the amide (N-H, C=O) and vinyl (C=C, =C-H) groups from the this compound monomer. | Rapid and non-destructive. Provides a characteristic fingerprint of the copolymer. | Primarily qualitative. Overlapping peaks can make interpretation complex. |
| Mass Spectrometry | Determination of the molecular weight distribution and fragmentation patterns, which can help to identify the repeating units and end-groups of the copolymer. | Provides absolute mass measurements at a molecular level. MS/MS can offer detailed structural information on connectivity. | Can be ineffective for high molecular weight polymers due to signal distribution over many species. |
Experimental Data for Spectroscopic Characterization
While extensive data specifically for this compound copolymers is not widely published, the following tables provide expected characteristic signals based on the known spectra of the this compound monomer and general knowledge of polyamide and vinyl polymer spectroscopy. These should be used as a reference for the initial analysis of novel this compound copolymers.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Monomer Units in a Copolymer
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| -CH= | 5.8 - 6.2 | m | Vinyl proton |
| =CH₂ | 5.0 - 5.3 | m | Vinyl protons |
| -CH₂- | 3.0 - 3.3 | t | Methylene protons adjacent to the amide |
| -NH₂ | 5.5 - 7.5 | br s | Amide protons (may exchange with solvent) |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Monomer Units in a Copolymer
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C=O | 170 - 175 | Amide carbonyl carbon |
| -CH= | 135 - 140 | Vinyl carbon |
| =CH₂ | 115 - 120 | Vinyl carbon |
| -CH₂- | 38 - 42 | Methylene carbon |
Table 3: Key FTIR Absorption Bands for this compound Copolymers
| Functional Group | Absorption Band (cm⁻¹) | Vibration Mode |
| N-H Stretch | 3400 - 3200 | Amide A |
| C-H Stretch (sp²) | 3100 - 3000 | Vinyl C-H |
| C-H Stretch (sp³) | 3000 - 2850 | Alkyl C-H |
| C=O Stretch | 1680 - 1630 | Amide I |
| N-H Bend | 1650 - 1580 | Amide II |
| C=C Stretch | 1650 - 1600 | Vinyl C=C |
| =C-H Bend (out-of-plane) | 1000 - 900 | Vinyl C-H |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
Protocol 1: NMR Spectroscopy of this compound Copolymers
-
Sample Preparation: Dissolve 10-20 mg of the copolymer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on polymer solubility). Ensure the polymer is fully dissolved, using gentle heating or sonication if necessary.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire ¹H NMR spectra using a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra with proton decoupling. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the relevant peaks in the ¹H NMR spectrum to determine the relative molar ratios of the comonomers.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on expected chemical shifts and correlation experiments (e.g., COSY, HSQC) if necessary.
-
Protocol 2: FTIR Spectroscopy of this compound Copolymers
-
Sample Preparation:
-
Thin Films: Cast a thin film of the copolymer onto a suitable IR-transparent substrate (e.g., KBr plate, ZnSe crystal) from a dilute solution and allow the solvent to evaporate completely.
-
ATR: Place the solid polymer sample directly onto the ATR crystal and ensure good contact.
-
-
Instrument Setup:
-
Use an FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the characteristic absorption bands corresponding to the functional groups of the this compound and comonomer units.
-
Protocol 3: Mass Spectrometry of this compound Copolymers
-
Sample Preparation:
-
Dissolve the copolymer in a suitable solvent (e.g., THF, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For MALDI-TOF MS, mix the polymer solution with a matrix solution (e.g., dithranol, sinapinic acid) and spot it onto the MALDI plate.
-
For ESI-MS, infuse the polymer solution directly into the mass spectrometer.
-
-
Instrument Setup:
-
Select the appropriate ionization method (MALDI or ESI) based on the polymer's molecular weight and polarity.
-
Acquire the mass spectrum over a relevant m/z range.
-
For structural elucidation, perform MS/MS analysis on selected parent ions to obtain fragmentation patterns.
-
-
Data Processing:
-
Analyze the mass spectrum to determine the molecular weight distribution (Mn, Mw, PDI).
-
Interpret the fragmentation patterns from MS/MS to confirm the structure of the repeating units and identify end-groups.
-
Visualization of Experimental Workflow and Structural Confirmation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of confirming the copolymer structure.
Quantifying Unreacted 3-Butenamide Monomer: A Comparative Guide to Analytical Techniques
The presence of unreacted monomers in a finished polymer product can significantly impact its properties, safety, and regulatory compliance. For researchers, scientists, and drug development professionals working with polymers synthesized from 3-butenamide, accurate quantification of the residual monomer is crucial. This guide provides a comparative overview of three common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document details the experimental protocols for each method, presents a quantitative comparison of their performance characteristics, and provides visualizations to aid in understanding the analytical workflows. The information is designed to help you select the most appropriate method for your specific research and development needs.
Comparative Analysis of Analytical Techniques
The selection of an optimal analytical method for quantifying residual this compound depends on several factors, including the required sensitivity, the complexity of the polymer matrix, and the availability of instrumentation. The following tables summarize the key performance indicators for GC-MS, HPLC-UV, and NMR spectroscopy, based on data for this compound and its close structural analog, acrylamide (B121943).
Table 1: Comparison of Performance Characteristics for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection and quantification. | Separation of compounds in a liquid phase with detection based on UV absorbance. | Quantification based on the direct relationship between the NMR signal integral and the number of protons. |
| Sample Preparation | Solvent extraction of the monomer from the polymer matrix, followed by derivatization. | Dissolution of the polymer in a suitable solvent, followed by filtration or precipitation of the polymer. | Dissolution of the polymer in a deuterated solvent. |
| Instrumentation | Gas Chromatograph coupled to a Mass Spectrometer. | High-Performance Liquid Chromatography system with a UV detector. | Nuclear Magnetic Resonance Spectrometer. |
| Advantages | High sensitivity and selectivity, providing structural confirmation. | Robust, widely available, and suitable for routine quality control. | Non-destructive, requires minimal sample preparation, and provides absolute quantification with an internal standard. |
| Limitations | May require derivatization for polar analytes, potentially complex sample preparation. | Lower sensitivity compared to GC-MS, potential for matrix interference. | Lower sensitivity than chromatographic methods, higher initial instrument cost. |
Table 2: Quantitative Performance Data
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS)¹ | High-Performance Liquid Chromatography (HPLC-UV)² | Nuclear Magnetic Resonance (NMR) Spectroscopy³ |
| Limit of Detection (LOD) | 1 - 4 µg/kg[1] | ~1.7 µg/mL | 40 - 84 µg/mL[2] |
| Limit of Quantification (LOQ) | 3 - 15 µg/kg[1][3] | ~2.8 µg/mL | ~120 - 250 µg/mL (Estimated as 3x LOD) |
| Linearity Range | 5 - 500 ng/mL (for acrylamide derivative)[4] | 1 - 100 µg/mL (for similar analytes)[5] | Expected to be wide, dependent on instrument and sample solubility. |
| Accuracy (% Recovery) | Typically 80-120%[6] | 98.37% - 100.6% (for similar analytes)[2] | 95.6% - 110%[2] |
| Precision (%RSD) | < 15%[7] | < 5%[8] | < 1-2%[9] |
¹ Data for acrylamide and its derivatives, which are structurally similar to this compound. ² Data for acrylic acid, a related monomer. ³ Data for polymer quantification, indicative of the technique's general performance.
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols should be considered as a starting point and may require optimization for your specific polymer matrix and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the extraction of this compound from the polymer, derivatization to improve volatility and chromatographic performance, followed by GC-MS analysis.
1. Sample Preparation (Solvent Extraction and Derivatization):
-
Accurately weigh approximately 1 gram of the polymer sample into a glass vial.
-
Add a precise volume of a suitable extraction solvent (e.g., methanol, acetonitrile).
-
Agitate the mixture for a defined period (e.g., 24 hours) to ensure complete extraction of the monomer.
-
Centrifuge the sample to separate the polymer.
-
Transfer a known aliquot of the supernatant to a clean vial.
-
Add a derivatizing agent (e.g., xanthydrol) to the extract.[4] The reaction converts the amide to a less polar, more volatile derivative suitable for GC analysis.[4]
-
Follow the derivatization reaction protocol for time and temperature.[4]
-
After the reaction, the derivative is typically extracted into an organic solvent (e.g., ethyl acetate).
2. GC-MS Instrumental Parameters:
-
GC Column: A mid-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.[10]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C (hold for 2 minutes), ramp to 280 °C at 10 °C/min (hold for 5 minutes).[10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.
3. Quantification:
-
Prepare a series of calibration standards of derivatized this compound in the same solvent as the sample extract.
-
Inject the standards and the sample extract into the GC-MS system.
-
Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
-
Determine the concentration of the derivatized this compound in the sample extract from the calibration curve and back-calculate to find the amount of unreacted monomer in the original polymer sample.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the direct analysis of this compound after extraction from the polymer matrix.
1. Sample Preparation:
-
Accurately weigh approximately 0.5 grams of the polymer sample into a centrifuge tube.
-
Add a precise volume of a suitable solvent (e.g., a mixture of water and acetonitrile) to dissolve the polymer.
-
To precipitate the polymer and leave the monomer in solution, add a precipitating solvent (e.g., methanol).
-
Centrifuge the mixture to pellet the precipitated polymer.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV Instrumental Parameters:
-
HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[10]
-
Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (B52724) (e.g., 90:10 v/v).[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 210 nm, which is in the region of the amide chromophore absorbance.[10]
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare calibration standards of this compound in the mobile phase.
-
Inject the standards and the prepared sample solution into the HPLC system.
-
Generate a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the sample solution from the calibration curve and determine the residual amount in the original polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) offers a direct method for quantifying this compound without the need for chromatographic separation.
1. Sample Preparation:
-
Accurately weigh a known amount of the polymer sample (e.g., 20-50 mg) into an NMR tube.
-
Accurately weigh and add a known amount of a suitable internal standard to the NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte or polymer signals (e.g., maleic acid, dimethyl sulfone).
-
Add a precise volume of a suitable deuterated solvent (e.g., Deuterated Water (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) to dissolve both the polymer and the internal standard.
2. ¹H-NMR Spectrometer Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Pulse Sequence: A standard single-pulse experiment.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T₁ relaxation time of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: An appropriate number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[11]
3. Quantification:
-
Identify a well-resolved proton signal from this compound (e.g., one of the vinyl protons) and a signal from the internal standard.
-
Integrate the area of the selected this compound signal (I_analyte) and the internal standard signal (I_std).
-
Calculate the concentration of this compound using the following equation:
Concentration_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (Moles_std / Volume_solvent)
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
Moles_std = Moles of the internal standard added
-
Volume_solvent = Volume of the deuterated solvent in liters
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the logical flow of each analytical method.
Caption: Workflow for the quantification of this compound using GC-MS.
Caption: Workflow for the quantification of this compound using HPLC-UV.
Caption: Workflow for the quantification of this compound using qNMR.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. An Explanation of Recovery and Linearity [quansysbio.com]
- 7. Analysis of acrylamide by LC-MS/MS and GC-MS in processed Japanese foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. p-am.ir [p-am.ir]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
evaluating the performance of 3-Butenamide versus vinyl acetamide in polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization performance of 3-Butenamide and vinyl acetamide (B32628), two monomers with potential applications in the development of novel polymers for the pharmaceutical and biomedical fields. Due to the limited direct experimental data on the polymerization of this compound, this guide leverages data from its close derivatives, N-isopropyl-3-butenamide and N,N-diethyl-2-methylene-3-butenamide, to infer its likely polymerization behavior. This comparison aims to equip researchers with the necessary information to make informed decisions regarding monomer selection for specific applications.
Executive Summary
Vinyl acetamide, a vinyl amide, readily undergoes controlled radical polymerization, yielding polymers with well-defined molecular weights and narrow polydispersity. In contrast, this compound, an allylic amide, is anticipated to exhibit different polymerization kinetics, likely with a slower rate and potentially broader molecular weight distribution in conventional free-radical polymerization, based on the behavior of its derivatives. The choice between these monomers will largely depend on the desired polymer architecture and properties.
Data Presentation
The following tables summarize the available quantitative data for the polymerization of vinyl acetamide and derivatives of this compound.
Table 1: Polymerization Performance Comparison
| Parameter | This compound (inferred from derivatives) | Vinyl Acetamide |
| Polymerization Methods | Free-Radical, Anionic | Controlled Radical (RAFT, TERP), Free-Radical |
| Typical Molecular Weight (Mn) | Data not available for poly(this compound). Poly(N,N-diethyl-2-methylene-3-butenamide) has achieved Mn in the range of 30-72 x 10³ g/mol . | Predetermined Mn achievable via controlled radical polymerization. For example, Mn of ~10,000 g/mol with low dispersity has been reported. |
| Polydispersity Index (PDI) | Data not available for poly(this compound). Free-radical polymerization of derivatives can lead to broad PDI. | Low dispersity (Đ < 1.25) achievable with controlled methods like TERP. |
| Polymerization Rate | Likely slower than vinyl acetamide due to the stability of the allylic radical. | Generally faster polymerization kinetics compared to allylic monomers. |
Table 2: Thermal Properties of the Resulting Polymers
| Polymer | Onset Decomposition Temperature (Tonset) | Glass Transition Temperature (Tg) |
| Poly(this compound) (estimated) | Data not available. | Data not available. |
| Poly(vinyl acetamide) | Information not readily available. Poly(N-vinylformamide), a close analog, shows an onset decomposition temperature of approximately 250°C. | Data not available. |
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below.
Free-Radical Polymerization of N,N-diethyl-2-methylene-3-butenamide (as a model for this compound)
This protocol is based on the free-radical polymerization of a this compound derivative.
Materials:
-
N,N-diethyl-2-methylene-3-butenamide (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Benzene (B151609) (solvent)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
A solution of N,N-diethyl-2-methylene-3-butenamide in benzene (e.g., 2 mol/L) is prepared in a polymerization tube.
-
AIBN is added as an initiator (e.g., 1 mol % relative to the monomer).
-
The solution is degassed by several freeze-pump-thaw cycles and sealed under a nitrogen atmosphere.
-
The polymerization is carried out by placing the tube in a thermostatically controlled bath at a specific temperature (e.g., 60°C) for a designated time.
-
The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.
Controlled Radical Polymerization of Vinyl Acetamide (Organotellurium-Mediated Radical Polymerization - TERP)
This protocol is based on the controlled polymerization of N-vinylacetamide.
Materials:
-
N-vinylacetamide (NVA) (monomer)
-
Organotellurium chain transfer agent (e.g., (methyl tellanyl)methyl polystyrene)
-
Radical initiator (e.g., AIBN)
-
Solvent (e.g., 1,4-dioxane)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
NVA, the organotellurium chain transfer agent, and AIBN are dissolved in 1,4-dioxane (B91453) in a Schlenk tube.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The tube is backfilled with nitrogen and placed in a preheated oil bath at the desired temperature (e.g., 100°C).
-
The polymerization is allowed to proceed for a specific time to achieve the desired conversion.
-
The polymerization is quenched by cooling the tube in an ice bath.
-
The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed free-radical polymerization mechanisms for vinyl acetamide and this compound.
Caption: A typical experimental workflow for determining polymer molecular weight using Gel Permeation Chromatography (GPC).
Conclusion
The evaluation of this compound and vinyl acetamide for polymerization reveals distinct characteristics that will guide their application in research and development. Vinyl acetamide is well-suited for creating polymers with controlled architectures due to its amenability to controlled radical polymerization techniques. While direct data for this compound is limited, the behavior of its derivatives suggests that it may be more challenging to polymerize in a controlled manner via free-radical methods, potentially leading to polymers with broader molecular weight distributions. Further research into the direct polymerization of this compound is warranted to fully elucidate its performance and potential. This guide serves as a foundational resource for scientists and professionals in selecting the appropriate monomer based on the desired polymer characteristics and intended application.
A Comparative Guide to Chromatographic Methods for Purity Validation of 3-Butenamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) for the purity validation of 3-Butenamide. The information presented is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs.
Introduction
This compound is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final products. Chromatographic techniques are essential for separating and quantifying this compound from its potential impurities. This guide outlines and compares hypothetical, yet scientifically robust, chromatographic methods for this purpose.
The primary route for the synthesis of this compound is the controlled hydrolysis of 3-butenenitrile. This process can lead to several potential impurities, including the unreacted starting material, the over-hydrolyzed carboxylic acid, and other related byproducts.
Potential Impurities in this compound Synthesis:
-
Impurity A: 3-Butenenitrile (Starting Material) : Unreacted starting material is a common process-related impurity.
-
Impurity B: 3-Butenoic acid (Hydrolysis Byproduct) : Over-hydrolysis of the nitrile or amide leads to the corresponding carboxylic acid.
-
Impurity C: Acrylamide (Potential Side-Product) : Isomerization and other side reactions could potentially lead to the formation of acrylamide, a notable process impurity.
Comparison of Chromatographic Methods
The selection of a suitable chromatographic method depends on the specific requirements of the analysis, such as the need for quantitation, the nature of the impurities to be detected, and the required throughput.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of compounds on a solid stationary phase under the influence of a liquid mobile phase. |
| Primary Use | Quantitative analysis of non-volatile and thermally labile compounds. High-resolution separation. | Quantitative analysis of volatile and thermally stable compounds. | Qualitative screening, reaction monitoring, and semi-quantitative analysis. |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Low to Moderate (µg to ng level) |
| Throughput | Moderate | Moderate to High | High |
| Cost | High | High | Low |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of this compound and its non-volatile impurities. A reversed-phase method is generally suitable for this moderately polar compound.
Experimental Protocol: HPLC
-
Instrumentation : HPLC system with a UV detector.
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of 20 mM phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (95:5 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 205 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve 10 mg of the this compound sample in 10 mL of the mobile phase.
Quantitative Data: HPLC
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| 3-Butenoic acid (Impurity B) | 3.5 | 15,000 | - | 0.1 | 0.3 |
| This compound | 5.2 | 980,000 | 2.8 (with Impurity B) | 0.05 | 0.15 |
| Acrylamide (Impurity C) | 6.8 | 5,000 | 2.1 (with this compound) | 0.2 | 0.6 |
| 3-Butenenitrile (Impurity A) | 8.1 | 8,000 | 1.9 (with Impurity C) | 0.15 | 0.45 |
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile impurities such as the starting material, 3-butenenitrile. Due to the polarity of this compound, a polar capillary column is recommended to achieve good peak shape.
Experimental Protocol: GC
-
Instrumentation : Gas chromatograph with a Flame Ionization Detector (FID).
-
Column : Capillary column with a polar stationary phase (e.g., Wax column, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature : 250 °C.
-
Detector Temperature : 280 °C.
-
Oven Temperature Program : Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C, and hold for 5 minutes.
-
Injection Mode : Split (1:50).
-
Injection Volume : 1 µL.
-
Sample Preparation : Dissolve 10 mg of the this compound sample in 1 mL of methanol.
Quantitative Data: GC
| Compound | Retention Time (min) | Peak Area (arbitrary units) | Resolution (Rs) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 3-Butenenitrile (Impurity A) | 4.5 | 12,000 | - | 5 | 15 |
| This compound | 8.2 | 975,000 | 8.5 (with Impurity A) | 10 | 30 |
| Acrylamide (Impurity C) | 9.1 | 6,000 | 2.1 (with this compound) | 15 | 45 |
| 3-Butenoic acid (Impurity B) | 10.5 | 4,000 | 3.2 (with Impurity C) | 20 | 60 |
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective method for qualitative analysis and for monitoring the progress of a reaction. It can provide semi-quantitative information about the purity of this compound.
Experimental Protocol: TLC
-
Stationary Phase : Silica gel 60 F254 TLC plates.
-
Mobile Phase : Ethyl acetate (B1210297) : Hexane (70:30 v/v).
-
Sample Application : Spot 1 µL of a 10 mg/mL solution of the this compound sample in methanol.
-
Development : Develop the plate in a saturated TLC chamber until the solvent front is approximately 1 cm from the top of the plate.
-
Visualization :
-
UV Light : Observe the plate under short-wave UV light (254 nm).
-
Iodine Vapor : Place the plate in a chamber containing iodine crystals.
-
Ninhydrin (B49086) Stain : Spray the plate with a ninhydrin solution and heat gently.
-
Qualitative Data: TLC
| Compound | Rf Value | Visualization Method | Observation |
| 3-Butenenitrile (Impurity A) | 0.85 | Iodine Vapor | Brown spot |
| This compound | 0.50 | UV (254 nm), Iodine Vapor, Ninhydrin (with heating) | UV quenching spot, Brown spot, Yellow-brown spot |
| Acrylamide (Impurity C) | 0.45 | UV (254 nm), Iodine Vapor, Ninhydrin (with heating) | UV quenching spot, Brown spot, Yellow-brown spot |
| 3-Butenoic acid (Impurity B) | 0.20 | Iodine Vapor | Brown spot |
Visualizations
Caption: Experimental workflow for the purity validation of this compound.
A Comparative Analysis of the Thermal Properties of Poly(3-butenamide) and Other Common Polyamides
An examination of the thermal characteristics of poly(3-butenamide) in comparison to commercially significant polyamides such as Nylon 6 and Nylon 6,6 reveals a notable gap in the scientific literature. While extensive data is available for established polyamides, experimental thermal properties for poly(this compound) are not publicly documented. This guide, therefore, provides a comprehensive overview of the thermal properties of Nylon 6 and Nylon 6,6, alongside data for poly(acrylamide) as a structurally related polymer, to offer a comparative context. Furthermore, detailed standard experimental protocols for thermal analysis are presented, which would be requisite for the characterization of poly(this compound).
Quantitative Thermal Properties of Polyamides
The thermal behavior of polyamides is critical to their processing and end-use applications. Key parameters include the glass transition temperature (Tg), where the polymer transitions from a rigid to a more flexible state; the melting temperature (Tm), at which crystalline domains melt; and the decomposition temperature (Td), indicating the onset of thermal degradation. A summary of these properties for Nylon 6, Nylon 6,6, and poly(acrylamide) is presented below.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Poly(this compound) | Data not available | Data not available | Data not available |
| Nylon 6 | 40 - 90 | 210 - 220 | ~440 |
| Nylon 6,6 | 50 - 80 | 255 - 265 | ~450 |
| Poly(acrylamide) | 165 - 190 (dry state) | Does not melt (amorphous) | Starts above 350 |
Note: The glass transition temperature of polyamides is significantly influenced by moisture content, which acts as a plasticizer, leading to a lower Tg. The values presented are typical ranges found in the literature.
Experimental Protocols for Thermal Analysis
The characterization of the thermal properties of polymers is predominantly carried out using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and the melting temperature (Tm) of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. The sample should be dry to avoid the influence of moisture on the thermal transitions.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) to a temperature significantly above its expected melting point. This step is crucial to erase the sample's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its anticipated glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The glass transition temperature (Tg) is identified as a step change in the baseline of the heat flow curve. The melting temperature (Tm) is determined from the peak of the endothermic melting transition.
Thermogravimetric Analysis (TGA)
TGA is utilized to measure the thermal stability and decomposition temperature (Td) of a polymer by monitoring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is placed in a tared sample pan (e.g., platinum or alumina).
-
Procedure:
-
The sample is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) to a final temperature where complete decomposition is expected (e.g., 600°C or 800°C).
-
-
Data Analysis: The TGA thermogram plots the percentage of initial mass versus temperature. The decomposition temperature (Td) is often reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs. The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.
Logical Workflow for Comparative Thermal Analysis
The following diagram illustrates the logical workflow for a comparative study of the thermal properties of polyamides.
Caption: Workflow for comparing polyamide thermal properties.
Cross-Validation of Analytical Methods for 3-Butenamide Characterization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the characterization and quantification of 3-Butenamide: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the methodologies, compares their performance based on key validation parameters, and provides detailed experimental protocols to assist in method selection and implementation.
The validation of analytical procedures is essential to demonstrate their suitability for the intended purpose.[1] Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), detail the validation characteristics required for various analytical tests.[2][3][4] These parameters include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[4][5]
Comparative Analysis of Analytical Methods
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound.[6] When coupled with a Mass Spectrometry (MS) detector, it provides high sensitivity and specificity, allowing for both quantification and structural confirmation.[7] High-Performance Liquid Chromatography (HPLC) is another powerful technique, particularly for compounds that may not be sufficiently volatile or stable for GC analysis.[8] Coupled with a UV detector, HPLC offers a robust and widely used method for routine quality control analysis.
The cross-validation of these two distinct methods is crucial to ensure the reliability and consistency of results, especially when transferring methods between laboratories or during different stages of drug development.[9][10]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV for the analysis of this compound. These values are representative and may vary based on specific instrumentation and method optimization.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Specificity | High (Mass fragmentation pattern provides confirmation) | Moderate (Dependent on chromatographic resolution) |
| Limit of Detection (LOD) | ~0.05 µg/mL | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL | ~0.3 µg/mL |
| Analysis Time | ~20 minutes | ~15 minutes |
Experimental Protocols
Detailed methodologies for the characterization of this compound using GC-MS and HPLC-UV are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for the sensitive quantification and identification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of methanol (B129727) to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Dissolve the test sample in methanol to achieve a theoretical concentration within the calibration range.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (Splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 85, 44, 42).[11]
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust approach for the routine quantification of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of a water/acetonitrile (B52724) (50:50) mixture to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.2 µg/mL to 50 µg/mL.
-
Dissolve the test sample in the mobile phase to achieve a theoretical concentration within the calibration range.
2. HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Diode Array Detector (DAD).
-
Detection Wavelength: 210 nm.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the cross-validation of the two analytical methods.
Caption: Workflow for cross-validation of GC-MS and HPLC-UV methods.
Conclusion
The choice between GC-MS and HPLC-UV for the characterization of this compound depends on the specific analytical requirements.
-
GC-MS is the preferred method for trace-level quantification and unambiguous identification, making it highly suitable for impurity profiling and in-depth characterization during drug development and stability studies.
-
HPLC-UV offers a robust, reliable, and cost-effective solution for routine quality control and release testing, where high throughput and precision are paramount.
A comprehensive analytical strategy should leverage the strengths of both techniques. The cross-validation of these methods is essential to ensure data integrity and consistency across the entire lifecycle of a pharmaceutical product.[9] This approach guarantees that the analytical procedures are suitable for their intended purpose, ultimately safeguarding product quality and patient safety.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C4H7NO | CID 541483 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Catalysts for 3-Butenamide Polymerization: An Analogical Study
A comprehensive review of potential catalytic strategies for the polymerization of 3-butenamide, drawing insights from the performance of catalysts on structurally analogous unsaturated and vinyl amides. Due to a lack of direct experimental data for this compound polymerization in published literature, this guide provides a comparative analysis based on analogous monomer systems to inform catalyst selection and experimental design.
The synthesis of poly(this compound) presents a unique challenge in polymer chemistry. As an unsaturated amide, its polymerization can theoretically be approached through various catalytic methods. However, a survey of current scientific literature reveals a notable absence of studies specifically detailing the performance of different catalysts for this compound polymerization. To address this gap, this guide provides a comparative overview of catalytic systems successfully employed for the polymerization of structurally similar monomers, such as acrylamide (B121943) and other unsaturated amides. The data and methodologies presented herein are intended to serve as a foundational resource for researchers and professionals in the field, offering insights into potential catalytic pathways and expected performance metrics.
The primary catalytic approaches considered in this guide are free-radical polymerization, anionic polymerization, and enzymatic polymerization. Each of these methods offers distinct advantages and challenges in terms of reaction control, polymer properties, and process conditions.
Comparative Performance of Catalysts for Analogous Monomer Polymerization
The following table summarizes the performance of various catalysts in the polymerization of monomers analogous to this compound. This data, extracted from studies on acrylamide and N,N-diethyl-2-methylene-3-butenamide, provides a basis for predicting catalyst efficacy for this compound.
| Catalyst/Initiator System | Monomer | Yield (%) | Molecular Weight (Mn) | Polydispersity Index (PDI) | Reaction Conditions |
| Free-Radical Polymerization | |||||
| Azobisisobutyronitrile (AIBN) | N,N-diethyl-2-methylene-3-butenamide | Not Reported | Not Reported | Not Reported | Benzene (B151609), 60°C[1] |
| Horseradish Peroxidase (HRP) / H₂O₂ | Acrylamide | Full monomer conversion | Controlled by initiator/enzyme ratio | Narrower than aqueous environment | Deep eutectic solvents[2] |
| Laccase / Oxygen / Acetylacetone | Acrylamide | Not Reported | Not Reported | Not Reported | Not Specified[3] |
| Anionic Polymerization | |||||
| Potassium Naphthalenide (K-Naph) | N,N-diethyl-2-methylene-3-butenamide | Not Reported | Not Reported | 1,2- and 1,4-linkages observed | THF, Low Temperature[1] |
| Diphenylmethylpotassium (Ph₂CHK) | N,N-diethyl-2-methylene-3-butenamide | Not Reported | Not Reported | 1,2- and 1,4-linkages observed | THF, Low Temperature[1] |
| Enzymatic Polymerization | |||||
| Nitrile Hydratase | Acrylonitrile (synthesis of acrylamide) | High | Not Applicable | Not Applicable | Aqueous, 10°C, pH 8.0-8.5[4] |
Detailed Experimental Protocols (Adapted for this compound)
The following are generalized experimental protocols adapted from the literature on analogous monomers. These should be considered as starting points for the development of specific procedures for this compound polymerization.
Free-Radical Polymerization using AIBN Initiator
This protocol is adapted from the free-radical polymerization of N,N-diethyl-2-methylene-3-butenamide[1].
Materials:
-
This compound (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous benzene (solvent)
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, dissolve a known amount of this compound in anhydrous benzene to achieve the desired monomer concentration (e.g., 2 mol/L).
-
Add the desired molar percentage of AIBN initiator (e.g., 1 mol% relative to the monomer).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Backfill the flask with nitrogen and heat the reaction mixture in a thermostatically controlled oil bath at 60°C for a specified time (e.g., 24 hours).
-
Terminate the polymerization by cooling the reaction mixture to room temperature and precipitating the polymer in a non-solvent such as methanol.
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the polymer for yield, molecular weight (e.g., by Gel Permeation Chromatography - GPC), and structure (e.g., by NMR spectroscopy).
Anionic Polymerization using Potassium Naphthalenide Initiator
This protocol is based on the anionic polymerization of N,N-diethyl-2-methylene-3-butenamide[1]. Anionic polymerization requires stringent anhydrous and oxygen-free conditions.
Materials:
-
This compound (monomer), rigorously purified and dried
-
Potassium naphthalenide (K-Naph) solution in THF (initiator)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
High-vacuum line and glassware for anionic polymerization
Procedure:
-
Under a high-vacuum line, distill THF from a sodium/benzophenone ketyl into a reaction flask.
-
Purify the this compound monomer by distillation over a suitable drying agent and then distill it into the reaction flask containing THF.
-
Cool the monomer solution to the desired polymerization temperature (e.g., -78°C) using a dry ice/acetone bath.
-
Titrate the K-Naph initiator solution into the monomer solution until a persistent color change is observed, indicating the consumption of impurities, then add the calculated amount of initiator to start the polymerization.
-
Allow the polymerization to proceed for the desired time.
-
Terminate the polymerization by adding a quenching agent, such as degassed methanol.
-
Precipitate, filter, and dry the polymer as described in the free-radical polymerization protocol.
-
Characterize the resulting polymer.
Enzyme-Mediated Free-Radical Polymerization using Horseradish Peroxidase (HRP)
This protocol is adapted from studies on the enzymatic polymerization of acrylamide[2].
Materials:
-
This compound (monomer)
-
Horseradish Peroxidase (HRP)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer solution (e.g., pH 7.0) or a deep eutectic solvent (DES)
-
Magnetic stirrer and reaction vessel
Procedure:
-
Prepare a solution of this compound in the chosen reaction medium (buffer or DES).
-
Add HRP to the solution to the desired concentration.
-
Initiate the polymerization by the dropwise addition of hydrogen peroxide.
-
Allow the reaction to proceed at a controlled temperature (e.g., room temperature or 4°C in the case of a DES with a low freezing point) with stirring.
-
Monitor the reaction progress by observing the increase in viscosity.
-
Isolate the polymer by precipitation in a suitable non-solvent.
-
Filter, wash, and dry the polymer.
-
Characterize the polymer for yield, molecular weight, and polydispersity.
Visualizations
Logical Flow of Catalyst Selection for this compound Polymerization
The following diagram illustrates the decision-making process for selecting a suitable catalytic system for the polymerization of this compound based on desired polymer characteristics.
Caption: Catalyst selection flowchart for this compound polymerization.
General Experimental Workflow for Catalyst Performance Comparison
This diagram outlines a general workflow for comparing the performance of different catalysts for the polymerization of this compound.
Caption: Workflow for comparing catalyst performance in polymerization.
References
Safety Operating Guide
Personal protective equipment for handling 3-Butenamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Butenamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical from acquisition to disposal.
I. Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Specification |
| Eye and Face | Chemical safety goggles and a full-face shield must be worn at all times when handling this compound, especially when there is a risk of splashing. |
| Hand | Chemical-resistant gloves are required. Double gloving is highly recommended. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.[1] |
| Body | A flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[2] |
| Respiratory | All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors, mists, or dust.[3][4] |
| Footwear | Closed-toe, chemical-resistant shoes must be worn in the laboratory.[2] |
II. Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural workflow for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is fully operational.
-
Verify the accessibility and functionality of a safety shower and eyewash station.[5]
-
Clear the work area of any unnecessary equipment and ignition sources.
-
Have a chemical spill kit readily available.
2. Handling the Chemical:
-
Wear all the specified PPE before entering the designated handling area.
-
If making a solution, slowly add the this compound to the solvent.
-
Keep all containers of this compound tightly closed when not in use.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
The storage container must be clearly labeled with the full chemical name and any known hazards.
III. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept securely closed except when adding waste.[7]
-
Do not mix this compound waste with other waste streams unless explicitly approved by your EHS department.
2. Container Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a list of all components and their approximate percentages.
3. Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
IV. Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
1. Spills:
-
Minor Spill (inside a chemical fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the contaminated material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
-
-
Major Spill (outside a chemical fume hood or a large volume):
-
Immediately evacuate the area and alert others.
-
If possible and safe to do so, close the doors to the affected area to contain the spill.
-
Contact your institution's EHS or emergency response team immediately.
-
2. Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][5] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
3. Fire:
-
In case of a fire, use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[3]
-
If the fire is large or cannot be controlled, evacuate the area and activate the fire alarm.
-
Firefighters should wear self-contained breathing apparatus.[3]
V. Visual Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. echemi.com [echemi.com]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. fishersci.com [fishersci.com]
- 7. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
